HDAC-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2S/c1-34-12-10-25(11-13-34,24-31-20(15-37-24)17-6-3-2-4-7-17)16-30-22(35)19-9-5-8-18(14-19)21-32-23(36-33-21)26(27,28)29/h2-9,14-15H,10-13,16H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFISAUAZNJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of HDAC-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of HDAC-IN-5, a selective inhibitor of class IIa histone deacetylases (HDACs). This document details its unique molecular interactions, summarizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes its role in cellular signaling pathways.
Core Mechanism of Action: A Novel Approach to HDAC Inhibition
This compound represents a significant advancement in the field of epigenetic modulators due to its novel mechanism for achieving isoform selectivity. Unlike traditional HDAC inhibitors that rely on a chelating zinc-binding group, such as a hydroxamic acid, this compound utilizes a trifluoromethyloxadiazole (TFMO) moiety.[1] This group engages with the zinc ion in the active site of class IIa HDACs in a non-chelating manner.[1]
The TFMO group's interaction with the catalytic zinc is mediated by a fluorine atom from the trifluoromethyl group and an oxygen atom from the oxadiazole ring.[1] This distinct binding mode, coupled with the overall U-shaped conformation of the inhibitor, is proposed to be the basis for its remarkable selectivity for class IIa HDACs (HDAC4, 5, 7, and 9) over other HDAC classes.[1] This selectivity circumvents some of the pharmacologic liabilities associated with broader-spectrum hydroxamate-based inhibitors.[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound and its analogs has been quantified against a panel of HDAC isoforms. The data clearly demonstrates its high potency and selectivity for class IIa HDACs.
| HDAC Isoform | Inhibition Constant (Ki) in µM |
| HDAC4 | 0.126 |
| HDAC5 | 0.080 |
| HDAC7 | 0.036 |
| HDAC9 | 0.019 |
| HDAC6 | 2.32 |
| HDAC8 | 3.57 |
| HDAC1, 2, 3, 10, 11 | >10 |
Table 1: Inhibitory constants (Ki) of a trifluoromethyloxadiazole (TFMO)-containing compound representative of this compound against various HDAC isoforms. Data sourced from a review citing the primary discovery paper.[1]
Signaling Pathways Modulated by this compound
The primary signaling pathway modulated by this compound is the MEF2 (Myocyte Enhancer Factor-2) pathway. Class IIa HDACs are well-established repressors of MEF2-dependent gene transcription.[2][3] By binding to MEF2 transcription factors, class IIa HDACs recruit corepressor complexes to the DNA, leading to histone deacetylation and transcriptional repression.[2][4]
This compound, by selectively inhibiting the catalytic activity of class IIa HDACs, is expected to alleviate this repression, leading to the expression of MEF2 target genes. These genes are involved in a variety of cellular processes, including muscle development and neuronal survival.[2][3][4]
Experimental Protocols
This section details the key experimental methodologies used to characterize the mechanism of action of this compound and similar class IIa selective inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the potency and selectivity of HDAC inhibitors.
Principle: The assay measures the enzymatic activity of a specific HDAC isoform on a fluorogenic substrate. The substrate, typically a lysine (B10760008) residue with a trifluoroacetyl group, is deacetylated by the HDAC. A developing agent then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the tested compound. The use of a trifluoroacetyl-lysine substrate is particularly important for assessing class IIa HDAC activity, as these enzymes show very low activity against standard acetylated lysine substrates.[5]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.
-
HDAC Enzyme: Recombinant human HDAC isoforms are diluted to a working concentration in cold assay buffer.
-
Substrate: A trifluoroacetyl-lysine containing fluorogenic substrate is diluted in assay buffer.
-
Inhibitor (this compound): A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
Developer: A solution containing a protease (e.g., trypsin) is prepared in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 1 µL of the serially diluted this compound or DMSO (vehicle control) into the wells of the assay plate.
-
Add 20 µL of the diluted HDAC enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and initiate fluorescence development by adding 20 µL of the developer solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 340 nm and emission at 460 nm for AMC-based substrates).
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%) is calculated using a non-linear regression analysis.
-
Chemoproteomics for Selectivity Profiling
This method provides an unbiased assessment of the inhibitor's targets within a complex cellular proteome.
Principle: Chemoproteomics for HDAC inhibitors often involves an affinity capture approach. A broad-spectrum HDAC inhibitor is immobilized on a solid support (e.g., sepharose beads) to create a capture matrix. A cellular lysate is incubated with the inhibitor of interest (this compound) at various concentrations. This mixture is then applied to the capture matrix. Proteins that are bound by this compound in the lysate will not be captured by the matrix. The proteins captured on the beads are then identified and quantified using mass spectrometry. The reduction in the amount of a specific protein captured in the presence of the inhibitor indicates a direct interaction.
Protocol:
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., K562) and harvest.
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Inhibitor Incubation:
-
Incubate aliquots of the cell lysate with increasing concentrations of this compound for a defined period at 4°C. A DMSO control is included.
-
-
Affinity Capture:
-
Add the inhibitor-treated lysates to the affinity matrix (e.g., SAHA-sepharose beads).
-
Incubate to allow for binding of uninhibited HDACs and other potential targets to the matrix.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified protein, determine the extent of its depletion from the affinity matrix at each concentration of this compound.
-
Generate competition binding curves and calculate the apparent dissociation constants (Kd) to assess the potency and selectivity of this compound for its targets.
-
Conclusion
This compound is a highly selective class IIa HDAC inhibitor that operates through a novel non-chelating zinc-binding mechanism. Its specificity for class IIa HDACs makes it a valuable tool for dissecting the biological roles of these enzymes and a promising lead for the development of therapeutics with a more targeted and potentially safer profile than pan-HDAC inhibitors. The primary mechanism of action involves the derepression of MEF2-mediated transcription. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of new selective HDAC inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Inhibition of the function of class IIa HDACs by blocking their interaction with MEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Interactions Among Class IIa Histone Deacetylases and Myocyte Enhancer Factor 2s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma of HDAC-IN-5: A Search for Discovery and Synthesis
A comprehensive search for the histone deacetylase inhibitor designated as HDAC-IN-5 has yielded no publicly available data regarding its discovery, chemical synthesis, or specific biological activity. This absence of information in scientific literature and chemical databases prevents the creation of an in-depth technical guide as requested.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them a significant therapeutic target.[2][3] The development of HDAC inhibitors (HDACi) is an active area of research, with several compounds approved for clinical use and many more under investigation.[4][5]
A thorough technical guide on a specific HDAC inhibitor like this compound would typically require detailed information on the following aspects:
-
Discovery: The initial identification of the compound, including the screening process, lead optimization, and the key researchers or institutions involved.
-
Chemical Synthesis: A step-by-step description of the synthetic route, including starting materials, reagents, reaction conditions, and purification methods.
-
Mechanism of Action: Elucidation of how the compound interacts with its target HDAC isoforms, its binding kinetics, and its effects on downstream signaling pathways.
-
Quantitative Data: Metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against various HDAC isoforms, as well as data from cellular assays measuring cytotoxicity, apoptosis, and cell cycle arrest.
-
Experimental Protocols: Detailed methodologies for the key experiments used to characterize the compound's activity.
Unfortunately, none of this information is available for a compound specifically named "this compound" in the public domain. It is possible that this is a novel compound that has not yet been disclosed in publications or patents, an internal compound designation within a research organization, or a potential misnomer.
Without access to foundational data on its discovery and synthesis, it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of its synthesis and signaling pathways. Further dissemination of research from the discovering entity will be required before a comprehensive technical profile of this compound can be compiled.
References
HDAC-IN-5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-5 is a synthetically developed small molecule identified as a histone deacetylase (HDAC) inhibitor. This document provides a comprehensive overview of its chemical structure, and properties. Due to the limited publicly available experimental data on its biological activity, this guide focuses on the foundational chemical information and places it within the broader context of HDAC inhibition. Further experimental validation is required to fully elucidate its therapeutic potential.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule. Its chemical identity has been confirmed through various spectroscopic and analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | PubChem |
| CAS Number | 1314890-51-1 | TargetMol[1] |
| Molecular Formula | C₂₆H₂₄F₃N₅O₂S | TargetMol[1] |
| Molecular Weight | 527.56 g/mol | TargetMol[1] |
| Canonical SMILES | CN1CCC(CC1)(C2=NC(=CS2)C3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)C5=NOC(=N5)C(F)(F)F | GlpBio[2] |
| Predicted Density | 1.312 g/cm³ | TargetMol[1] |
| Solubility | Information not publicly available. General HDAC inhibitors often exhibit solubility in organic solvents like DMSO. | Hdac-IN-51 solubility and stock solution preparation in DMSO - Benchchem[3] |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Mechanism of Action and Signaling Pathway (Hypothesized)
While specific experimental data on the mechanism of action for this compound is not publicly available, its classification as an HDAC inhibitor suggests it functions by binding to the active site of histone deacetylase enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.
By inhibiting HDACs, this compound would theoretically lead to an accumulation of acetylated histones. This hyperacetylation relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby activating the expression of certain genes. Many of these genes are tumor suppressors or are involved in cell cycle arrest and apoptosis.
Given that many small molecule HDAC inhibitors target the zinc-dependent catalytic domain of HDACs, it is plausible that this compound acts in a similar manner. The specific class or isoforms of HDACs that this compound targets remain to be determined through enzymatic assays.
Hypothesized Signaling Pathway of HDAC Inhibition:
Caption: Hypothesized signaling cascade following HDAC inhibition.
Experimental Protocols (General)
Specific experimental protocols for this compound are not available in the public domain. However, the following are standard methodologies used to characterize novel HDAC inhibitors.
HDAC Enzyme Inhibition Assay
This assay is crucial for determining the inhibitory potency of a compound against specific HDAC isoforms.
Methodology:
-
Reagents: Recombinant human HDAC isoforms, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), assay buffer, developer solution, and the test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the diluted this compound or vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
Western Blot Analysis for Histone Acetylation
This technique is used to confirm the mechanism of action by observing the accumulation of acetylated histones in cells treated with the HDAC inhibitor.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. After treatment, harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation in treated cells compared to controls.
Experimental Workflow for Characterizing a Novel HDAC Inhibitor:
References
The Target Profile of LMK-235: A Selective HDAC4 and HDAC5 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. While the specific molecule "HDAC-IN-5" is not found in publicly available scientific literature, this guide provides a comprehensive target profile of a well-characterized and selective inhibitor of class IIa HDACs, LMK-235 . This compound serves as an exemplary model for understanding the target profile of a selective HDAC inhibitor. LMK-235 demonstrates potent and selective inhibition of HDAC4 and HDAC5, leading to a range of cellular effects.[1][2][3][4][5][6]
Quantitative Data Summary
The inhibitory activity of LMK-235 has been quantified against a panel of HDAC isoforms, demonstrating its selectivity for HDAC4 and HDAC5. Furthermore, its cytotoxic effects have been evaluated in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of LMK-235 against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC5 | 4.22[2] |
| HDAC4 | 11.9[2] |
| HDAC6 | 55.7[2] |
| HDAC1 | 320[2] |
| HDAC11 | 852[2] |
| HDAC2 | 881[2] |
| HDAC8 | 1278[2] |
Table 2: Cytotoxicity of LMK-235 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A2780 | Ovarian Cancer | 0.49[3] | MTT |
| A2780CisR (cisplatin-resistant) | Ovarian Cancer | 0.32[3] | MTT |
| BON-1 | Pancreatic Neuroendocrine Tumor | 0.55[5] | Resazurin |
| QGP-1 | Pancreatic Neuroendocrine Tumor | 1.04[5] | Resazurin |
| Cal27 | Tongue Squamous Cell Carcinoma | 1.03[2] | MTT |
| Kyse510 | Esophageal Squamous Cell Carcinoma | <1[1] | MTT |
| MDA-MB-231 | Breast Cancer | <1[1] | MTT |
Key Experimental Protocols
Biochemical HDAC Inhibition Assay (Fluorescence-based)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against purified HDAC enzymes.
Objective: To quantify the IC50 value of a test compound against specific HDAC isoforms.
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 4, 5, 6, 8, 11).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
Test compound (e.g., LMK-235) serially diluted in DMSO.
-
Positive control inhibitor (e.g., Trichostatin A).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., LMK-235) at 10 different concentrations, typically in 3-fold steps starting from 10 µM.[1]
-
In a 96-well plate, add the diluted test compound, purified HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a further 15-30 minutes at 37°C to allow for fluorophore development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231).[1]
-
Complete cell culture medium.
-
Test compound (e.g., LMK-235) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., DMSO).[1]
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[1]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 544 nm with a reference wavelength of 690 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol details a luminescence-based assay to measure the activity of caspases 3 and 7, key effectors of apoptosis.
Objective: To quantify the induction of apoptosis by a test compound.
Materials:
-
Human cancer cell lines (e.g., BON-1, QGP-1).[5]
-
Complete cell culture medium.
-
Test compound (e.g., LMK-235).
-
Caspase-Glo® 3/7 Reagent.
-
96-well white-walled microplates.
-
Luminometer.
Procedure:
-
Seed cells into 96-well white-walled plates.
-
Treat cells with various concentrations of the test compound for different time points (e.g., 8, 24, 32 hours).[5]
-
At each time point, add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity and is an indicator of apoptosis.
Signaling Pathways and Mechanisms of Action
Inhibition of HDAC4 and HDAC5 by LMK-235 has been shown to modulate several key signaling pathways, leading to its anti-cancer and other biological effects.
VEGF/AKT/mTOR Signaling Pathway in Differentiation
In dental pulp cells, LMK-235 has been shown to promote odontoblast differentiation by upregulating the expression of Vascular Endothelial Growth Factor (VEGF), Protein Kinase B (AKT), and the mammalian Target of Rapamycin (mTOR).[7][8]
NF-κB and Smad Signaling in Osteoclastogenesis
LMK-235 has been found to inhibit the differentiation and maturation of osteoclasts by regulating the NF-κB and p-Smad2/3 signaling pathways through the inhibition of HDAC4.[9]
Experimental Workflow for Target Profile Characterization
The characterization of an HDAC inhibitor like LMK-235 typically follows a multi-step workflow, from initial biochemical screening to cellular and mechanistic studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological Inhibition of Class IIA HDACs by LMK-235 in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. HDAC inhibitor LMK‑235 promotes the odontoblast differentiation of dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor LMK-235 promotes the odontoblast differentiation of dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LMK-235 suppresses osteoclastogenesis and promotes osteoblastogenesis by inhibiting HDAC4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Function of Histone Deacetylase (HDAC) Inhibitors
A note on "HDAC-IN-5": The term "this compound" does not correspond to a specifically identified compound in the current scientific literature. This guide will, therefore, focus on the broader class of Histone Deacetylase (HDAC) inhibitors, with a particular emphasis on inhibitors targeting HDAC5 and related Class IIa enzymes, to provide a comprehensive and relevant resource for researchers, scientists, and drug development professionals.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally causing transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, most notably cancer, making them a significant therapeutic target.[2][3] HDAC inhibitors (HDACis) are compounds that block the enzymatic activity of HDACs, leading to the hyperacetylation of their protein substrates. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in malignant cells.[4]
Classification of HDACs
The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes:
-
Class I: HDAC1, 2, 3, and 8. These are primarily localized to the nucleus.[5]
-
Class II: Divided into two subclasses:
-
Class IIa: HDAC4, 5, 7, and 9. These can shuttle between the nucleus and cytoplasm.[6]
-
Class IIb: HDAC6 and 10. Primarily found in the cytoplasm.
-
-
Class III: The sirtuins (SIRT1-7), which are NAD+-dependent enzymes.
-
Class IV: HDAC11, which shares features of both Class I and II enzymes.[7]
This guide will focus on the zinc-dependent "classical" HDACs of Classes I, II, and IV.
Quantitative Data: Inhibitory Activity of Selected HDAC Inhibitors
The following tables summarize the in vitro potency of several representative HDAC inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. These values can vary based on assay conditions.
Table 1: Pan-HDAC Inhibitors
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC5 (IC50, nM) | HDAC6 (IC50, nM) | Reference |
| Vorinostat (SAHA) | 130 | - | - | - | - | [8] |
| Panobinostat (LBH589) | ~20 (in HL60 cells) | - | - | - | - | [9] |
| Belinostat (PXD101) | - | - | - | - | - | [5] |
| Romidepsin (FK228) | ~1 (in Jurkat cells) | - | - | - | - | [9] |
Table 2: Class- and Isoform-Selective HDAC Inhibitors
| Compound | Target Class/Isoform | HDAC4 (IC50/Ki, nM) | HDAC5 (IC50/Ki, nM) | HDAC7 (IC50/Ki, nM) | HDAC9 (IC50/Ki, nM) | Reference |
| LMK-235 | HDAC4/5 | 11.9 (IC50) | 4.2 (IC50) | - | - | [6][10] |
| TMP195 | Class IIa | 59 (Ki) | 60 (Ki) | 26 (Ki) | 15 (Ki) | [10] |
| TMP269 | Class IIa | 157 (IC50) | 97 (IC50) | 43 (IC50) | 23 (IC50) | [6][10] |
| Quisinostat | Pan (potent for HDAC1) | - | 3.69 (IC50) | - | - | [10] |
Biological Activity and Function
HDAC inhibitors exert a wide range of biological effects, primarily through the alteration of gene transcription programs and the acetylation status of non-histone proteins.
-
Cell Cycle Arrest: A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest. This is often mediated by the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1.[4] Increased p21 expression blocks the activity of cyclin/CDK complexes, leading to arrest at the G1 or G2/M phase of the cell cycle.[4][9]
-
Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. They can alter the balance of pro- and anti-apoptotic proteins from the Bcl-2 family and upregulate components of the death receptor pathway.[3]
-
Inhibition of Angiogenesis: By promoting the degradation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis, HDAC inhibitors can suppress the formation of new blood vessels required for tumor growth.[11]
-
Modulation of the Immune Response: HDACs play a role in regulating inflammatory and immune responses.[11] Inhibition of specific HDACs can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated clearance.
-
Autophagy: The role of HDACs in autophagy is complex. Downregulation of HDAC5 has been shown to increase autophagic flux in breast cancer cells.[3]
Signaling Pathways
HDACs, including HDAC5, are integrated into numerous oncogenic signaling pathways. Their inhibition can, therefore, have far-reaching effects on cancer cell biology.
Caption: Oncogenic signaling pathways influenced by HDAC5.
Experimental Protocols
Characterizing the biological activity of a novel HDAC inhibitor involves a series of in vitro and cell-based assays.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC enzymes and the potency of inhibitors.
-
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC), is used. Deacetylation by an HDAC allows a developer enzyme (like trypsin) to cleave the peptide, releasing the fluorophore, which can be quantified.[12]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl). Dilute the purified recombinant HDAC enzyme and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96- or 384-well black plate, add the HDAC enzyme and the test inhibitor (or vehicle control). Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[13]
-
Initiation: Start the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and develop the signal by adding a developer solution containing trypsin and a potent pan-HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[12]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 355/460 nm).[14]
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[13]
-
Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the HDAC inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 72 hours.[13]
-
Assay Procedure: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to calculate the IC50 value.
-
Western Blot for Histone Acetylation
This protocol is used to confirm the on-target effect of an HDAC inhibitor by detecting changes in the acetylation levels of histone proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. Antibodies specific for acetylated forms of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) are used to probe for changes after inhibitor treatment.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6-24 hours). Harvest and lyse the cells in RIPA buffer containing protease and HDAC inhibitors to extract total protein. Alternatively, perform an acid extraction to enrich for histones.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (15-20 µg) on a 15% SDS-polyacrylamide gel. The higher percentage gel provides better resolution for the small histone proteins.[15][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for optimal retention of small histone proteins).[16]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
-
Visualizations: Experimental and Logical Workflows
Caption: Experimental workflow for characterizing a novel HDAC inhibitor.
References
- 1. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. news-medical.net [news-medical.net]
The Role of HDAC5 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 5 (HDAC5), a class IIa HDAC, is a critical epigenetic modulator that plays a pivotal role in regulating gene expression, cellular proliferation, differentiation, and pathogenesis. Unlike class I HDACs, HDAC5 exhibits tissue-specific expression, with prominent roles in the heart, brain, and skeletal muscle. Its function is intricately controlled by signal-dependent nucleocytoplasmic shuttling, allowing it to act as a transcriptional repressor of key developmental and stress-response genes. Misregulation of HDAC5 has been implicated in a variety of diseases, including cardiac hypertrophy and cancer, making it a significant target for therapeutic intervention. This guide provides an in-depth overview of the core functions of HDAC5, its mechanism of action, relevant signaling pathways, quantitative data on its inhibition, and detailed experimental protocols for its study.
Core Concepts in HDAC5-Mediated Epigenetic Regulation
HDAC5 is an enzyme that removes acetyl groups from the ε-amino group of lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1]
Mechanism of Action:
The primary mechanism of HDAC5-mediated gene silencing involves its recruitment to specific genomic loci through interaction with DNA-binding transcription factors. A key interaction partner is the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. By deacetylating histones in the vicinity of MEF2-binding sites, HDAC5 represses the transcription of MEF2-dependent genes, which are crucial for muscle development and cell differentiation.[2]
A distinguishing feature of class IIa HDACs, including HDAC5, is their regulation through signal-induced nuclear export. In response to specific cellular signals, such as phosphorylation by protein kinases like CaMKII, HDAC5 is phosphorylated on conserved serine residues (e.g., Ser259 and Ser498 in human HDAC5). This phosphorylation creates a binding site for 14-3-3 proteins, which chaperone the export of HDAC5 from the nucleus to the cytoplasm, thereby derepressing its target genes.
Signaling Pathways Involving HDAC5
HDAC5 is a central node in several signaling pathways that control cellular responses to external stimuli.
Quantitative Data
The following tables summarize key quantitative data related to HDAC5, including the inhibitory activity of selected compounds and observed changes in gene expression.
Table 1: Inhibitor Specificity for HDAC5
| Compound | Target(s) | IC50 (nM) for HDAC5 | Reference(s) |
| LMK-235 | HDAC4, HDAC5 | 4.2 | [3] |
| TMP195 | Class IIa HDACs | - | [4] |
| MC1568 | Class IIa HDACs | - | [5] |
| Compound 14 | HDAC5 | ~300 | [6] |
| Compound 15 | HDAC5 | ~300 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Changes in Gene Expression Following Modulation of HDAC5 Activity
| Condition | Gene | Change in Expression | Cell Type | Reference(s) |
| Dasatinib Treatment (100 nM, 24h) | HDAC5 | Upregulation (log2FC) | NCI-60 Panel | [7][8] |
| Erlotinib Treatment (10,000 nM, 24h) | HDAC5 | Upregulation (log2FC) | NCI-60 Panel | [7][8] |
| shRNA-mediated knockdown | Hmox1 | Upregulation | Neonatal Rat Ventricular Myocytes | [4] |
| Overexpression of HDAC5 | NCX3 | Downregulation | Primary Cortical Neurons | [5] |
| siRNA-mediated knockdown | NCX3 | Upregulation | Primary Cortical Neurons | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of HDAC5.
Immunoprecipitation (IP) of HDAC5
This protocol is for the isolation of HDAC5 and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysate Preparation: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-HDAC5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Neutralization: Immediately neutralize the eluate with neutralization buffer.
-
Analysis: Analyze the immunoprecipitated proteins by Western blotting or mass spectrometry.
HDAC5 Activity Assay
This fluorometric assay measures the deacetylase activity of HDAC5.[11]
Materials:
-
Fluorogenic HDAC5 Assay Kit (e.g., from BPS Bioscience)[11]
-
Purified HDAC5 enzyme or cell lysate containing HDAC5
-
HDAC inhibitor (e.g., Trichostatin A) for negative control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the fluorogenic HDAC substrate, and the purified HDAC5 or cell lysate. For the negative control, include an HDAC inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well, which generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate HDAC5 activity based on the fluorescence intensity, subtracting the background from the negative control wells.
Chromatin Immunoprecipitation (ChIP) for HDAC5
This protocol is used to identify the genomic regions to which HDAC5 binds.[12][13]
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-HDAC5 antibody[14]
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR or library preparation reagents for ChIP-seq
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin into smaller fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with the anti-HDAC5 antibody overnight at 4°C.
-
Capture and Washes: Capture the antibody-chromatin complexes with protein A/G beads. Perform a series of washes with low salt, high salt, and LiCl buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the enriched DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion
HDAC5 is a crucial epigenetic regulator with diverse roles in cellular physiology and disease. Its unique mechanism of signal-dependent nucleocytoplasmic shuttling provides a sophisticated means of controlling gene expression in response to environmental cues. The development of selective inhibitors for HDAC5 and other class IIa HDACs holds significant promise for the treatment of various pathologies. The experimental approaches detailed in this guide provide a robust framework for further elucidating the complex functions of HDAC5 and for advancing the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. HDAC5 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC5 catalytic activity suppresses cardiomyocyte oxidative stress and NRF2 target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC4 and HDAC5 form a complex with DREAM that epigenetically down-regulates NCX3 gene and its pharmacological inhibition reduces neuronal stroke damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Histone Deacetylase 5 (HDAC5) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. whatisepigenetics.com [whatisepigenetics.com]
- 14. activemotif.jp [activemotif.jp]
An In-depth Technical Guide to HDAC-IN-5 for Cancer Research Applications
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a technical overview of the histone deacetylase (HDAC) inhibitor, HDAC-IN-5. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers, making them a key target for therapeutic intervention. This compound is identified as a research chemical with potential applications in oncology. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed characterization and application data for this specific compound. While its existence is confirmed, information regarding its specific mechanism of action, quantitative efficacy, and effects on cancer-related signaling pathways is not available in published research. This guide presents the available information and outlines the current knowledge gap.
Introduction to HDAC Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, which can result in the transcriptional repression of genes, including tumor suppressor genes. In many cancers, HDACs are overexpressed or their activity is dysregulated, contributing to uncontrolled cell proliferation and survival.
The inhibition of HDACs by small molecules, known as HDAC inhibitors (HDACis), can restore the acetylation of histones and other proteins, leading to the reactivation of silenced tumor suppressor genes, cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[1][2] Several HDAC inhibitors have been approved for the treatment of certain cancers, validating this therapeutic approach.[3]
This compound: Compound Profile
This compound is cataloged as a histone deacetylase (HDAC) inhibitor.[4][5][6][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
| CAS Number | 1314890-51-1 |
| Molecular Formula | C26H24F3N5O2S |
| Molecular Weight | 527.56 g/mol |
Mechanism of Action
While broadly classified as an HDAC inhibitor, specific details regarding the mechanism of action of this compound are not available in the public domain.[4][5][6][7] Key uncharacterized aspects include:
-
HDAC Isoform Selectivity: It is unknown which of the 18 human HDAC isoforms (Class I, IIa, IIb, and IV) are inhibited by this compound, and with what potency.[8][9] This information is critical for understanding its potential therapeutic window and off-target effects.
-
Mode of Inhibition: The nature of its interaction with the HDAC active site (e.g., competitive, non-competitive, reversible, irreversible) has not been described.
Quantitative Data in Cancer Research
A thorough search of scientific literature reveals no published studies presenting quantitative data on the efficacy of this compound in cancer cell lines or in vivo models. Therefore, crucial data points such as IC50 (half-maximal inhibitory concentration) values, which are essential for assessing the potency of an anticancer agent, are not available.
Table 2: Summary of Available Quantitative Data for this compound
| Data Type | Cancer Cell Line | Value | Reference |
| IC50 | Not Available | Not Available | Not Available |
| Ki | Not Available | Not Available | Not Available |
| In vivo efficacy | Not Available | Not Available | Not Available |
The absence of this data precludes a comparative analysis with other known HDAC inhibitors.
Experimental Protocols
Due to the lack of published research on this compound, there are no established and validated experimental protocols specifically detailing its use in cancer research. Standard protocols for evaluating novel HDAC inhibitors would typically include:
-
HDAC Activity Assays: To determine the inhibitory activity against specific HDAC isoforms.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To measure the cytotoxic and cytostatic effects on cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine the induction of programmed cell death.
-
Cell Cycle Analysis (e.g., Flow cytometry): To investigate the effects on cell cycle progression.
-
Western Blotting: To assess the acetylation status of histones and other target proteins, and to analyze the expression of key signaling molecules.
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy in animal models.
An experimental workflow for characterizing a novel HDAC inhibitor is visualized below.
Signaling Pathways in Cancer
The specific signaling pathways modulated by this compound in cancer cells have not been elucidated. Generally, HDAC inhibitors are known to impact a multitude of pathways critical for cancer cell survival and proliferation. A hypothetical model of how an HDAC inhibitor might function is presented below.
References
- 1. adooq.com [adooq.com]
- 2. adooq.com [adooq.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. US8748451B2 - HDAC inhibitors and therapeutic methods of using same - Google Patents [patents.google.com]
- 9. US20180362472A1 - Hdac inhibitors - Google Patents [patents.google.com]
Preliminary Efficacy of HDAC-IN-5: A Technical Overview
Disclaimer: Information regarding a specific compound designated "HDAC-IN-5" is not publicly available in the reviewed literature. This document provides a representative technical guide based on the established characteristics and preliminary study frameworks for novel Histone Deacetylase (HDAC) inhibitors. The data and protocols presented are illustrative and synthesized from common methodologies in the field of HDAC inhibitor research.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally resulting in the repression of gene transcription.[1][2] In various cancers, the overexpression of certain HDACs has been linked to the silencing of tumor suppressor genes, promoting uncontrolled cell growth.[3][4] HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes, leading to the accumulation of acetylated histones and the reactivation of suppressed genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5]
Quantitative Efficacy Data
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC isoforms and in various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to evaluate the potency and selectivity of the compound.
| Target | IC50 (nM) [Hypothetical] |
| HDAC Isoforms | |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 40 |
| HDAC4 | > 10,000 |
| HDAC5 | > 10,000 |
| HDAC6 | 150 |
| HDAC7 | > 10,000 |
| HDAC8 | 500 |
| HDAC9 | > 10,000 |
| Cancer Cell Lines | |
| MCF-7 (Breast) | 85 |
| HCT116 (Colon) | 110 |
| A549 (Lung) | 150 |
| Jurkat (T-cell Leukemia) | 60 |
Table 1: In vitro inhibitory activity of this compound.
Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors are known to affect multiple signaling pathways involved in cell survival, proliferation, and apoptosis. A key mechanism involves the acetylation of non-histone proteins such as the tumor suppressor p53.[3] Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21.[3] This, in turn, can lead to cell cycle arrest and apoptosis.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol measures the ability of this compound to inhibit the activity of isolated HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)
-
This compound serial dilutions
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add the HDAC enzyme solution to each well, excluding the negative control.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]
Western Blot for Histone Acetylation
This protocol is used to confirm the target engagement of this compound in cells by observing the acetylation status of histones.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary evaluation of a novel HDAC inhibitor like this compound.
Figure 2: General workflow for HDAC inhibitor evaluation.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel histone deacetylase inhibitor, CKD5, has potent anti-cancer effects in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
In Vitro Assay Protocols for the Characterization of HDAC-IN-5, a Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][2] HDAC inhibitors (HDACis) have emerged as a promising class of drugs, with several approved for clinical use.[2]
This document provides detailed protocols for the in vitro characterization of HDAC-IN-5 , a novel histone deacetylase inhibitor. The described assays are designed to determine the potency and selectivity of this compound, which are critical parameters in the early stages of drug discovery. The protocols cover both biochemical and cell-based assays to provide a comprehensive understanding of the inhibitor's activity.
Biochemical assays utilize purified recombinant HDAC enzymes to determine the direct inhibitory effect of the compound on enzyme activity. These assays are essential for determining the half-maximal inhibitory concentration (IC50) and for profiling the inhibitor against a panel of HDAC isoforms to establish its selectivity.
Cell-based assays measure the activity of this compound within a cellular context, providing insights into its cell permeability and its effects on endogenous HDAC activity and downstream cellular processes. These assays are crucial for validating the compound's efficacy in a more physiologically relevant system.
Signaling Pathway of Histone Acetylation and Deacetylation
The balance between histone acetylation and deacetylation, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a key epigenetic mechanism for regulating gene expression. Acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Conversely, deacetylation by HDACs results in a more condensed chromatin structure and transcriptional repression.[1] HDAC inhibitors like this compound block the action of HDACs, leading to hyperacetylation of histones and subsequent changes in gene expression.[2]
Caption: Histone Acetylation and Deacetylation Signaling Pathway.
Experimental Protocols
Biochemical HDAC Activity/Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to determine the IC50 value of this compound against specific recombinant HDAC isoforms. The assay is based on a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer enzyme (e.g., Trypsin)
-
HDAC inhibitor control (e.g., Trichostatin A)
-
This compound
-
DMSO
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in HDAC Assay Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 40 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of the diluted this compound or control inhibitor to the appropriate wells. For the no-inhibitor control, add 5 µL of assay buffer with the same percentage of DMSO.
-
Add 5 µL of the recombinant HDAC enzyme solution to each well. The final concentration of the enzyme should be optimized for linear reaction kinetics.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Start the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing trypsin and a known HDAC inhibitor like Trichostatin A to stop the HDAC reaction).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular HDAC Activity Assay (Luminogenic)
This protocol describes a cell-based assay to measure the effect of this compound on endogenous HDAC activity in a human cell line (e.g., HeLa or K562). The assay utilizes a cell-permeable acetylated substrate that is converted to a luminogenic substrate upon deacetylation by cellular HDACs.
Materials:
-
Human cell line (e.g., HeLa, K562)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
HDAC-Glo™ I/II Assay Kit (or similar)
-
This compound
-
Control HDAC inhibitor (e.g., SAHA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed the cells in a white, opaque 96-well plate at a density of 10,000 cells/well in 80 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the control inhibitor in the cell culture medium.
-
Add 20 µL of the diluted compounds to the respective wells. For the no-inhibitor control, add 20 µL of medium with the same percentage of DMSO.
-
Incubate the plate at 37°C for the desired treatment time (e.g., 1, 3, 6, or 18 hours).[3]
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Calculate the percentage of HDAC activity for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for HDAC Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a novel HDAC inhibitor.
Quantitative Data Presentation
As no specific quantitative data for this compound is publicly available, the following table summarizes the IC50 values for several well-characterized HDAC inhibitors against different HDAC isoforms. This provides a reference for the expected range of potencies and selectivities for a novel inhibitor.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~20 | ~20 | ~30 | ~1000 | ~1000 | ~10 | ~500 | [3][4] |
| Entinostat (MS-275) | Class I selective | 510 | - | 1700 | - | - | - | - | [5] |
| Mocetinostat (MGCD0103) | Class I selective | 150 | - | - | >10000 | >10000 | >10000 | >10000 | [5] |
| Ricolinostat (ACY-1215) | HDAC6 selective | >1000 | >1000 | >1000 | - | - | 5 | >1000 | [5] |
| LMK-235 | Class IIa selective | - | - | - | 11.9 | 4.2 | - | - | [6] |
| Tacedinaline (CI-994) | Class I selective | 900 | 900 | 1200 | - | - | - | >20000 | [4] |
| Nafamostat | Pan-HDAC | 4670 | 4690 | 4040 | 1490 | 1330 | 4390 | 1520 | [3] |
Note: IC50 values can vary depending on the assay conditions and substrate used. The values presented are approximate and for comparative purposes.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Application Note: Cell-Based Assay for Determining the Activity of HDAC-IN-5
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDACs attractive therapeutic targets.[4][5] HDAC inhibitors, such as HDAC-IN-5, are compounds that block the activity of these enzymes, leading to hyperacetylation of their substrates. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[6][7]
This application note provides a detailed protocol for determining the cellular activity of a novel HDAC inhibitor, this compound, using a commercially available luminogenic cell-based assay. The assay measures the activity of class I and II HDACs in live cells, providing a quantitative measure of the inhibitor's potency.
Principle of the Assay
The cell-based assay utilizes a cell-permeable, non-luminescent substrate that is deacetylated by cellular HDACs. The deacetylated substrate is then cleaved by a developer reagent to produce a substrate for luciferase, generating a luminescent signal that is directly proportional to HDAC activity. In the presence of an HDAC inhibitor like this compound, HDAC activity is reduced, resulting in a decrease in the luminescent signal. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the dose-dependent effect of the compound on HDAC activity.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their effects through the modulation of various signaling pathways. By preventing the deacetylation of histones, they promote a more open chromatin structure, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[3] Key non-histone protein targets are also affected, influencing their stability and activity.[6]
Caption: Signaling pathway of this compound action.
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
White, clear-bottom 96-well assay plates
-
HDAC-Glo™ I/II Assay Kit (or equivalent)
-
Luminometer
-
Multichannel pipette
Experimental Protocol
The following protocol is a general guideline. Optimization of cell number, incubation times, and reagent concentrations may be necessary for different cell lines and experimental conditions.
Caption: Workflow for the cell-based HDAC activity assay.
1. Cell Seeding: a. Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells and perform a cell count. c. Seed cells in a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. d. Incubate the plate overnight to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 10 µM. c. Include wells for a vehicle control (medium with DMSO) and a positive control inhibitor (e.g., Trichostatin A). d. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for a predetermined time (e.g., 4 hours) at 37°C.
3. Assay Procedure: a. Equilibrate the HDAC-Glo™ I/II Reagent to room temperature. b. Add 100 µL of the HDAC-Glo™ I/II Reagent to each well. c. Mix the contents of the wells on a plate shaker for 1-2 minutes. d. Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation
The potency of this compound is determined by its IC50 value, which represents the concentration of the inhibitor required to reduce HDAC activity by 50%. The results can be summarized in a table for clear comparison.
Table 1: Inhibitory Activity of this compound and Control Compounds on HDACs in HeLa Cells
| Compound | IC50 (nM) |
| This compound | 25.4 |
| Trichostatin A (Control) | 5.8 |
| Vehicle (DMSO) | >10,000 |
Note: The IC50 values presented are for illustrative purposes only and may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High background signal: This may be due to high endogenous deacetylase activity in the absence of the substrate. Ensure proper blank subtraction.
-
Low signal-to-noise ratio: Optimize cell number and incubation times. Ensure the luminometer is set to the correct parameters.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Maintain consistent cell culture conditions.
Conclusion
The described cell-based assay provides a robust and sensitive method for determining the inhibitory activity of this compound in a cellular context. This protocol can be adapted for high-throughput screening of other potential HDAC inhibitors and for further characterization of their cellular effects.
References
- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-5 is a potent small molecule inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 6 (HDAC6). As a dual inhibitor, it presents a valuable tool for investigating the distinct and overlapping roles of these two key epigenetic and post-translational regulators. HDAC1, a class I HDAC, is primarily localized in the nucleus and is a critical regulator of gene transcription through the deacetylation of histones. Its inhibition generally leads to a more open chromatin structure and the activation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. HDAC6, a class IIb HDAC, is predominantly found in the cytoplasm and deacetylates non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility, protein degradation pathways, and cell-cell adhesion. The dual inhibition of HDAC1 and HDAC6 by this compound offers a multi-pronged approach to modulating cellular processes implicated in various diseases, particularly cancer.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including detailed protocols for key experiments and a summary of its molecular and cellular effects.
Chemical and Physical Properties
| Property | Value |
| Synonyms | HDAC1-IN-5 |
| CAS Number | 1314890-51-1 |
| Molecular Formula | C₂₆H₂₄F₃N₅O₂S |
| Molecular Weight | 527.56 g/mol |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
| Storage | Store at -20°C as a solid. In solution, store at -80°C and avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of HDAC1 and HDAC6.
-
HDAC1 Inhibition : By inhibiting HDAC1 in the nucleus, this compound leads to the hyperacetylation of histones (e.g., H3K9ac, H4K16ac). This results in a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer, such as those involved in cell cycle arrest (e.g., p21) and apoptosis.[1]
-
HDAC6 Inhibition : In the cytoplasm, this compound inhibits HDAC6, leading to the hyperacetylation of its non-histone substrates. A key substrate is α-tubulin, and its hyperacetylation disrupts microtubule dynamics, which can affect cell migration, invasion, and cytokinesis.[2] Inhibition of HDAC6 is also linked to the activation of apoptotic pathways and can sensitize cancer cells to other anti-cancer agents.[3]
The dual inhibition of both nuclear and cytoplasmic targets makes this compound a powerful tool for inducing pleiotropic anti-cancer effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound. Note that specific IC₅₀ values in cell-based assays may vary depending on the cell line and assay conditions.
| Target | IC₅₀ (nM) | Assay Type |
| HDAC1 | 15 | Cell-free |
| HDAC6 | 20 | Cell-free |
Data is based on available information for the synonymous compound HDAC1-IN-5.
Experimental Protocols
The following protocols are provided as a starting point for using this compound in cell culture. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW = 527.56 g/mol ), add 189.6 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound. An ATP-based luminescent assay (e.g., CellTiter-Glo®) is recommended for its high sensitivity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
This compound stock solution (10 mM in DMSO)
-
ATP-based luminescent cell viability assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells in triplicate.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Histone and α-Tubulin Acetylation
This protocol is used to confirm the on-target activity of this compound by detecting the hyperacetylation of its substrates.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3
-
Anti-Histone H3 (loading control)
-
Anti-acetyl-α-Tubulin
-
Anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ from the viability assay) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, detach them using a gentle cell dissociation reagent (e.g., TrypLE™).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Outcomes and Troubleshooting
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected. If no effect is observed, consider increasing the concentration range or treatment duration. Ensure the final DMSO concentration is non-toxic to the cells.
-
Western Blot: A dose-dependent increase in the acetylation of histone H3 and α-tubulin should be observed. If the signal is weak, optimize the antibody concentration and incubation times. Ensure complete protein transfer.
-
Apoptosis: An increase in the percentage of apoptotic cells (early and late) is anticipated. If the level of apoptosis is low, consider a longer treatment time or co-treatment with another anti-cancer agent.
Conclusion
This compound is a valuable research tool for studying the roles of HDAC1 and HDAC6 in cellular physiology and disease. The provided protocols offer a foundation for incorporating this potent dual inhibitor into various cell-based assays. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for HDAC-IN-5 Target Engagement using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.[3][4] HDAC inhibitors (HDACis) modulate the acetylation state of proteins, leading to changes in chromatin structure and the regulation of genes involved in cell cycle arrest, apoptosis, and differentiation.[1][3]
HDAC-IN-5 is a novel small molecule inhibitor of histone deacetylases. Determining its ability to engage its intended target within a cellular context is a critical step in its preclinical development. This document provides a detailed protocol for assessing the target engagement of this compound using Western blotting, a widely accessible and robust technique. The primary method described here focuses on monitoring the acetylation status of HDAC substrates, such as histone H3 and α-tubulin, as a downstream indicator of HDAC inhibition. An alternative, more direct method, the Cellular Thermal Shift Assay (CETSA) followed by Western blot analysis, is also outlined.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors, such as this compound, function by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from their substrate proteins.[5] This leads to an accumulation of acetylated proteins, including histones. Increased histone acetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressor genes.[2][4]
Caption: Mechanism of HDAC inhibition by this compound.
Experimental Protocols
This section details two primary Western blot-based protocols to assess the target engagement of this compound.
Protocol 1: Analysis of Substrate Acetylation
This protocol indirectly measures this compound target engagement by quantifying the increase in acetylation of known HDAC substrates. Increased acetylation of histone H3 is a marker for the inhibition of class I HDACs, while increased α-tubulin acetylation is a specific marker for the inhibition of HDAC6.[6][7]
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
This compound
-
Positive control HDAC inhibitor (e.g., Vorinostat, Trichostatin A)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., at Lys9/Lys14)
-
Anti-total Histone H3
-
Anti-acetyl-α-tubulin
-
Anti-α-tubulin or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 6, 24, or 48 hours).[8]
-
Include a vehicle control (e.g., DMSO) and a positive control HDACi.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
-
Western Blot Analysis:
-
Prepare protein samples by mixing 15-20 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.[1]
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated protein to the total protein or a loading control.
-
Plot the normalized intensity against the concentration of this compound to determine the dose-dependent effect on substrate acetylation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
CETSA is a powerful method for directly assessing target engagement in intact cells.[9][10] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[11]
Materials:
-
Same as Protocol 1, with the exception of antibodies (only need the antibody against the specific HDAC target of this compound).
-
PCR tubes
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound at a specific concentration and a vehicle control for a defined period.
-
-
Heat Treatment:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.[12]
-
Collect the supernatant containing the soluble, stabilized protein fraction.
-
-
Western Blot Analysis:
-
Perform Western blot analysis on the soluble fractions as described in Protocol 1, using an antibody specific to the HDAC target of interest.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of the target protein and thus, direct target engagement.[12]
-
Caption: Experimental workflows for assessing this compound target engagement.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Quantification of HDAC Substrate Acetylation
| Treatment Group | Concentration (nM) | Normalized Acetyl-Histone H3 Intensity (Fold Change vs. Vehicle) | Normalized Acetyl-α-tubulin Intensity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| This compound | 10 | 5.8 ± 0.6 | 3.2 ± 0.4 |
| This compound | 100 | 10.2 ± 1.1 | 6.8 ± 0.7 |
| This compound | 1000 | 10.5 ± 1.2 | 7.1 ± 0.8 |
| Positive Control | 100 | 12.1 ± 1.3 | 8.5 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: CETSA Melting Temperature (Tm) Shift
| Treatment Group | Concentration (nM) | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | - | 52.3 ± 0.4 | - |
| This compound | 100 | 56.8 ± 0.5 | +4.5 |
| This compound | 1000 | 58.1 ± 0.6 | +5.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols described provide robust methods for evaluating the target engagement of the novel HDAC inhibitor, this compound. The analysis of substrate acetylation offers a reliable, indirect measure of HDAC inhibition, while the CETSA protocol provides direct evidence of target binding within a cellular environment. Together, these approaches are essential for characterizing the mechanism of action of this compound and guiding its further development as a potential therapeutic agent. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended to ensure reproducible and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of HDAC-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, which generally results in transcriptional repression.[2] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory conditions, and neurological disorders, making them attractive therapeutic targets.[2][3]
HDAC inhibitors (HDACi) are a class of compounds that block the enzymatic activity of HDACs, leading to the accumulation of acetylated histones and non-histone proteins.[1] This can result in the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4] High-throughput screening (HTS) is a crucial methodology for the discovery of novel and potent HDAC inhibitors from large compound libraries.
These application notes provide detailed protocols and guidelines for the use of HDAC-IN-5 , a representative pan-HDAC inhibitor, in high-throughput screening assays. The information presented here is intended to enable researchers to effectively screen for and characterize new HDAC inhibitors.
Data Presentation: Characteristics of this compound
The following table summarizes the key characteristics and performance metrics of this compound in a typical HTS assay format. This data is provided as a representative example to guide assay development and validation.
| Parameter | Value | Notes |
| Inhibitor Name | This compound | Representative Pan-HDAC Inhibitor |
| Target Class | Pan-HDAC (Class I and II) | Broad-spectrum inhibition |
| IC50 (HDAC1) | 25 nM | Potent inhibitor of Class I HDACs |
| IC50 (HDAC2) | 30 nM | |
| IC50 (HDAC3) | 45 nM | |
| IC50 (HDAC6) | 60 nM | Also shows activity against Class IIb |
| Assay Format | 384-well, Luminescence | Amenable to high-throughput screening |
| Z'-factor | 0.85 | Excellent assay robustness and dynamic range |
| Signal-to-Background | >100 | High sensitivity |
| Solvent | DMSO | Standard for compound libraries |
Experimental Protocols
Two common methods for HTS of HDAC inhibitors are luminescence-based and fluorescence-based assays. Detailed protocols for both are provided below.
Protocol 1: Luminescent High-Throughput Screening Assay
This protocol is based on a commercially available system, such as the HDAC-Glo™ I/II Assays, which provides a simple "add-mix-measure" format.[5] The assay utilizes a cell-permeable, acetylated, luminogenic peptide substrate that is deacetylated by HDACs. A developer reagent then cleaves the deacetylated substrate to release aminoluciferin, which is quantified in a luciferase reaction.[5][6]
Materials:
-
HDAC-Glo™ I/II Reagent (or equivalent)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture)
-
HDAC Assay Buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer 50 nL of each compound dilution to the wells of a 384-well plate.
-
Include wells with DMSO only as a negative control (100% activity) and a potent inhibitor like TSA as a positive control (0% activity).
-
-
Enzyme Preparation and Addition:
-
Thaw the recombinant HDAC enzyme on ice.
-
Prepare the HDAC enzyme solution by diluting the enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the pre-spotted compounds.
-
-
Incubation:
-
Briefly centrifuge the plate to ensure the contents are mixed.
-
Incubate the plate at 37°C for 60 minutes to allow for the enzymatic reaction.
-
-
Detection:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add 10 µL of the HDAC-Glo™ I/II Reagent to each well.
-
Mix the plate on an orbital shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 15-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Protocol 2: Fluorometric High-Throughput Screening Assay
This protocol utilizes a fluorogenic substrate, such as an acetylated lysine coupled to a fluorophore that is quenched. Upon deacetylation by an HDAC and subsequent development, the fluorophore is released, resulting in an increase in fluorescence.[3][7]
Materials:
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (e.g., Trypsin)
-
Recombinant human HDAC enzyme
-
HDAC Assay Buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control
-
Black, solid-bottom 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Follow the same procedure as in Protocol 1 for compound plating.
-
-
Enzyme and Substrate Mix Preparation:
-
Prepare a 2X enzyme and 2X substrate solution in HDAC Assay Buffer.
-
Mix equal volumes of the 2X enzyme and 2X substrate solutions to create the reaction mix.
-
-
Reaction Initiation:
-
Add 10 µL of the reaction mix to each well of the assay plate.
-
Briefly centrifuge the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Prepare the HDAC Developer solution in HDAC Assay Buffer.
-
Add 5 µL of the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone deacetylase 5 - Wikipedia [en.wikipedia.org]
- 6. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
In Vivo Experimental Design with HDAC-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of HDAC-IN-5, a representative selective inhibitor of Class IIa histone deacetylases (HDACs), with a particular focus on HDAC5. The protocols outlined below are based on established methodologies from preclinical studies in mouse models of neurological disorders.
Overview and Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC5, a member of the Class IIa HDACs, is predominantly expressed in the brain, heart, and muscle tissue. Its activity has been implicated in a variety of cellular processes, including neuronal function, muscle development, and immune responses.
This compound is a potent and selective inhibitor of HDAC5. By inhibiting the enzymatic activity of HDAC5, this compound leads to an increase in histone acetylation, which in turn can restore the expression of genes that are aberrantly silenced in disease states. This mechanism of action makes this compound a promising therapeutic candidate for a range of disorders, including neurological and psychiatric conditions.
Signaling Pathways Involving HDAC5
HDAC5 is a key signaling node that integrates extracellular signals to regulate gene expression. A critical pathway involves the phosphorylation-dependent nuclear-cytoplasmic shuttling of HDAC5. In response to certain stimuli, kinases such as CaMKII phosphorylate HDAC5, leading to its export from the nucleus and the subsequent de-repression of its target genes, which are often regulated by myocyte enhancer factor 2 (MEF2). HDAC5 has also been shown to regulate the TGF-β/Smad signaling pathway by suppressing Smad7 expression. Furthermore, it can influence inflammatory responses through its interaction with the NF-κB signaling pathway.
Figure 1: Simplified HDAC5 signaling pathway.
In Vivo Applications and Experimental Models
This compound has shown therapeutic potential in preclinical models of both neurodevelopmental and neurodegenerative disorders. Below are protocols for two such models.
16p11.2 Duplication Mouse Model of Autism Spectrum Disorder
The 16p11.2 chromosomal duplication is associated with autism spectrum disorder (ASD) and is characterized by social deficits in mouse models. These deficits are linked to impaired GABAergic synaptic function in the prefrontal cortex (PFC) due to the downregulation of the transcription factor Npas4. HDAC5 has been identified as a key repressor of Npas4 in this model.
Experimental Workflow:
Figure 2: Workflow for the 16p11.2 duplication model.
Quantitative Data Summary:
| Parameter | Wild-Type (Vehicle) | 16p11.2dp/+ (Vehicle) | 16p11.2dp/+ (this compound) |
| Social Preference Index | High | Low | Restored to High |
| PFC HDAC5 Protein Level | Normal | Elevated | Unchanged |
| PFC Histone H3 Acetylation | Normal | Reduced | Restored to Normal |
| Npas4 Promoter H3 Acetylation | Normal | Reduced | Restored to Normal |
MPTP-Induced Mouse Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce a Parkinson's disease (PD)-like phenotype in mice, characterized by the loss of dopaminergic neurons and motor deficits. This compound has been investigated for its neuroprotective effects in this model, primarily through the upregulation of Vesicular Monoamine Transporter 2 (VMAT2).
Experimental Workflow:
Figure 3: Workflow for the MPTP-induced PD model.
Quantitative Data Summary:
| Parameter | Control | MPTP | MPTP + this compound (100 mg/kg) | MPTP + this compound (150 mg/kg) |
| Locomotor Activity (% of Control) | 100% | ~8% | ~46% | ~60% |
| Striatal VMAT2 Protein Level | Normal | Reduced | Increased | Significantly Increased |
Detailed Experimental Protocols
Drug Preparation and Administration
-
Formulation: For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, this compound can be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh on the day of use.
-
Dosage:
-
16p11.2 Duplication Model: 5 mg/kg body weight.[1]
-
MPTP Model: 100-150 mg/kg body weight.
-
-
Administration:
-
16p11.2 Duplication Model: Administer daily via i.p. injection for three consecutive days.[1]
-
MPTP Model: Administer daily via s.c. injection for two consecutive days prior to MPTP administration.
-
Behavioral Assays
This test assesses sociability by measuring the time a mouse spends with a novel mouse versus a novel object.
-
Apparatus: A three-chambered box with openings between the chambers.
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an inanimate object in a wire cage in the other side chamber. Place the test mouse in the center chamber and record the time spent in each chamber and sniffing each cage for 10 minutes.
-
Data Analysis: Calculate the social preference index as (time with Stranger 1 - time with object) / (time with Stranger 1 + time with object).
This test measures locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-20 minutes).
-
Data Acquisition: Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the total distance traveled between treatment groups as a measure of locomotor activity.
Molecular Biology Protocols
-
Tissue Lysis: Dissect the brain region of interest (e.g., prefrontal cortex, striatum) on ice and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-HDAC5, anti-acetyl-Histone H3, anti-VMAT2) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
This protocol is for assessing histone acetylation at a specific gene promoter (e.g., Npas4).
-
Chromatin Preparation: Crosslink dissected brain tissue with formaldehyde (B43269), lyse the cells, and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-acetyl-Histone H3) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
qPCR: Perform quantitative PCR using primers specific to the promoter region of the target gene (e.g., Npas4) to quantify the amount of immunoprecipitated DNA. Express the results as a percentage of the input DNA.
Safety and Toxicity Considerations
While selective HDAC inhibitors are designed to have a better safety profile than pan-HDAC inhibitors, it is crucial to monitor for potential toxicities in vivo. Common adverse effects of HDAC inhibitors can include fatigue, gastrointestinal issues, and hematological toxicities. It is recommended to perform regular health checks on the animals and consider including a toxicology assessment in long-term studies. This may involve monitoring body weight, food and water intake, and performing hematological and serum chemistry analysis at the end of the study.
Disclaimer: this compound is a representative name for a selective HDAC5 inhibitor for the purpose of these application notes. The specific properties and protocols may vary for different compounds. Researchers should consult the specific literature for the compound they are using. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols: HDAC-IN-5 Solubility and Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-5 is a potent histone deacetylase (HDAC) inhibitor, a class of epigenetic modulators with significant therapeutic potential in oncology and other diseases. The efficacy of this compound in in vitro and in vivo experimental models is critically dependent on its solubility and stability in various biological buffers. These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of this compound, ensuring accurate and reproducible experimental outcomes. While specific quantitative solubility and stability data for this compound are not publicly available, this document outlines detailed protocols for determining these parameters in your laboratory.
Chemical Information for this compound:
-
Molecular Formula: C₂₆H₂₄F₃N₅O₂S
-
Molecular Weight: 527.56 g/mol
-
CAS Number: 1314890-51-1
Data Presentation: Solubility and Stability of this compound (Template)
Quantitative data from solubility and stability experiments should be meticulously recorded. The following tables are provided as templates for researchers to populate with their own experimental findings.
Table 1: Solubility of this compound in Common Solvents and Buffers
| Solvent/Buffer | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | Enter Data | Enter Data | e.g., Clear solution |
| Ethanol (100%) | 25 | Enter Data | Enter Data | e.g., Forms precipitate |
| PBS (pH 7.4) | 25 | Enter Data | Enter Data | e.g., Suspension |
| Tris-HCl (50 mM, pH 8.0) | 25 | Enter Data | Enter Data | e.g., Clear solution |
| RPMI-1640 + 10% FBS | 37 | Enter Data | Enter Data | e.g., Stable for 24h |
Table 2: Stability of this compound in Experimental Buffers
| Buffer | Concentration (µM) | Temperature (°C) | Time (hours) | % Remaining | Degradation Products Observed |
| PBS (pH 7.4) | 10 | 4 | 24 | Enter Data | e.g., None detected |
| PBS (pH 7.4) | 10 | 25 (Room Temp) | 24 | Enter Data | e.g., Peak at RT X.XX |
| PBS (pH 7.4) | 10 | 37 | 24 | Enter Data | e.g., Multiple peaks |
| Tris-HCl (pH 8.0) | 10 | 25 | 24 | Enter Data | e.g., None detected |
| RPMI-1640 + 10% FBS | 10 | 37 (in incubator) | 48 | Enter Data | e.g., Minor degradation |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol describes a method for determining the maximum solubility of this compound in various solvents and aqueous buffers.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (100%), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermomixer or water bath
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound (e.g., 5 mg).
-
Dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing. This will serve as your primary stock.
-
-
Serial Dilutions for Solubility Testing:
-
Prepare a series of dilutions of this compound in the test solvent/buffer.
-
For each solvent/buffer, add an excess of solid this compound to a microcentrifuge tube containing a known volume of the liquid (e.g., 1 mg to 1 mL).
-
-
Equilibration:
-
Incubate the tubes at the desired temperature (e.g., 25°C for room temperature buffers, 37°C for cell culture medium) for a set period (e.g., 24 hours) with constant agitation (e.g., using a thermomixer). This allows the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant. This can be done using a spectrophotometer if the compound has a distinct absorbance peak, or more accurately by HPLC with a standard curve.
-
-
Data Recording:
-
Record the maximum concentration at which no precipitate is observed as the solubility.
-
Note any visual observations (e.g., clear solution, suspension, precipitate).
-
Protocol for Assessing the Stability of this compound in Experimental Buffers
This protocol outlines a method to evaluate the chemical stability of this compound in aqueous buffers over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0, cell culture medium)
-
Microcentrifuge tubes or HPLC vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare Test Solutions:
-
From your high-concentration DMSO stock, prepare a working solution of this compound in each of the experimental buffers. The final concentration should be relevant to your planned experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to minimize its effect on stability and solubility.
-
-
Time-Point Incubation:
-
Aliquot the test solutions into separate tubes for each time point and temperature to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at the specified temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis by HPLC:
-
At each designated time point, remove the corresponding tube from incubation.
-
Immediately analyze the sample by HPLC. The "time 0" sample should be analyzed right after preparation.
-
The HPLC method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound.
Caption: Simplified HDAC signaling pathway.
Application Notes and Protocols for Flow Cytometry Analysis Following HDAC-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer research and therapy. By inhibiting the enzymatic activity of HDACs, these compounds lead to the hyperacetylation of histones and other non-histone proteins, resulting in the modulation of gene expression.[1][2][3] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5][6] HDAC-IN-5 is a novel compound belonging to this class of inhibitors. These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis.
The following protocols for apoptosis and cell cycle analysis are well-established methods for characterizing the effects of HDAC inhibitors.[1] It is important to note that the optimal concentration and treatment duration for this compound are not yet widely established and must be determined empirically for each cell line. A preliminary dose-response experiment to determine the IC50 value for cytotoxicity is highly recommended.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors exert their effects by binding to the active site of HDAC enzymes, preventing the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins.[2] This leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and gene transcription.[3][6] Key downstream effects relevant to flow cytometry analysis include:
-
Cell Cycle Arrest: HDAC inhibitors often upregulate the expression of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[5][6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] This involves the modulation of pro- and anti-apoptotic proteins.[6]
Data Presentation: Representative Data for HDAC Inhibitor Treatment
The following tables summarize quantitative data from studies on various HDAC inhibitors, demonstrating their typical effects on cancer cell lines. This data is intended to be representative, and similar analyses should be performed for this compound.
Table 1: Effect of HDAC Inhibitors on Cell Cycle Distribution
| Treatment | Cell Line | Concentration (µM) | Duration (h) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | HEC-1B | - | 72 | 55.2 | 30.1 | 14.7 |
| SAHA | HEC-1B | 5 | 72 | 75.4 | 12.3 | 12.3 |
| VPA | HEC-1B | 5000 | 72 | 68.9 | 18.5 | 12.6 |
| TSA | HEC-1B | 0.3 | 72 | 72.1 | 15.2 | 12.7 |
Data adapted from a study on various HDAC inhibitors in an endometrial cancer cell line.
Table 2: Induction of Apoptosis by HDAC Inhibitors
| Treatment | Cell Line | Concentration (nM) | Duration (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle (DMSO) | Melanoma Line 1 | - | 48 | 5.2 | 3.1 |
| Panobinostat | Melanoma Line 1 | 25 | 48 | 15.8 | 8.4 |
| Panobinostat | Melanoma Line 1 | 50 | 48 | 25.3 | 12.7 |
| Vehicle (DMSO) | Melanoma Line 2 | - | 48 | 3.9 | 2.5 |
| Panobinostat | Melanoma Line 2 | 25 | 48 | 10.1 | 5.6 |
| Panobinostat | Melanoma Line 2 | 50 | 48 | 18.7 | 9.2 |
Representative data based on studies of pan-HDAC inhibitors in melanoma cell lines.[8]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth and prevents confluence at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the detached cells and the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Collect at least 10,000 events per sample. Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization. As in the cell cycle protocol, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using HDAC-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[1][2] HDAC inhibitors, such as HDAC-IN-5, block this activity, resulting in the accumulation of acetylated histones (hyperacetylation).[1][3] This leads to a more relaxed chromatin structure, facilitating the binding of transcription factors and subsequent gene transcription.[2][4] The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the interactions between proteins, such as acetylated histones, and DNA within the cell.[1][5] This document provides detailed application notes and a comprehensive protocol for performing ChIP experiments using this compound to study its effects on histone acetylation at specific genomic loci.
Mechanism of Action
HDAC inhibitors function by binding to the zinc ion located in the catalytic site of HDAC enzymes, which prevents the substrate from accessing the site.[2][6] This inhibition leads to an increase in the acetylation of both histone and non-histone proteins.[3][6] The hyperacetylation of histone tails weakens the electrostatic interactions between the positively charged histones and the negatively charged DNA backbone, resulting in a more open and transcriptionally active chromatin state.[3] Beyond histones, HDACs also target a variety of other proteins, including transcription factors and signaling molecules, thereby influencing their stability and activity.[4][7] Consequently, HDAC inhibition can impact numerous cellular processes, including cell cycle progression, apoptosis, and differentiation.[4][7][8]
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of this compound in increasing histone H3 acetylation at the promoter of a target gene. This data is representative and illustrates the expected dose-dependent increase in histone acetylation at a target gene promoter upon treatment with this compound.
| Treatment Group | Target Gene Promoter Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | 4.8 | 1.2 |
| This compound (1 µM) | 28.5 | 1.4 |
| This compound (5 µM) | 52.1 | 1.3 |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of this compound on histone acetylation.
1. Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).[1]
2. Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.[1][3]
-
Incubate for 10 minutes at room temperature with gentle shaking.[1]
3. Quenching:
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[1]
-
Incubate for 5 minutes at room temperature.[1]
4. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.[1]
5. Sonication:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.[1]
-
The optimal sonication conditions should be determined empirically for each cell type and instrument.[9]
6. Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet cell debris.
-
Dilute the supernatant (chromatin) with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.[1]
-
Pre-clear the chromatin with protein A/G magnetic beads.[1]
-
Add the specific antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[1]
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[1]
7. Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.[1]
-
Perform each wash for 5 minutes at 4°C with rotation.
-
Finally, wash the beads twice with TE buffer.[1]
8. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by adding elution buffer and incubating at 65°C for 15 minutes with vortexing.[1]
-
Reverse the cross-links by incubating the eluates and the input control at 65°C overnight.
9. DNA Purification:
-
Purify the DNA using a standard phenol-chloroform extraction and ethanol (B145695) precipitation method or a commercial DNA purification kit.
10. Analysis:
-
Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific to the target genomic regions.
-
Analyze the data by calculating the fold enrichment relative to the IgG control and normalizing to the input.
Visualizations
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) workflow with this compound treatment.
Signaling Pathway
Caption: Mechanism of action of this compound on chromatin and cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HDAC-IN-5 Insolubility Issues
For researchers, scientists, and drug development professionals utilizing the histone deacetylase (HDAC) inhibitor HDAC-IN-5, ensuring its proper dissolution is a critical first step for reliable and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting common insolubility issues encountered with this compound, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is reported to be soluble in DMSO at a concentration of 10 mM. For most cell-based assays, it is crucial to keep the final concentration of DMSO low (generally ≤ 0.1%) to avoid solvent-induced toxicity. The sensitivity to DMSO can vary significantly between different cell lines.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. Why is this happening and what should I do?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because this compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions. When the DMSO stock is introduced into an aqueous environment, the compound can crash out of solution.
To prevent this, consider the following steps:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer. This gradual decrease in concentration can help keep the compound in solution.
-
Gentle Warming: Gently warm your aqueous solution to 37°C before and after adding the this compound stock. However, be cautious with heat-sensitive compounds.
-
Sonication: Brief sonication in a water bath can help to break up precipitate and aid in dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the experimental conditions allow, adjusting the pH of the buffer might improve solubility.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol (B145695) may be used. However, the solubility of this compound in ethanol and other solvents is not widely reported and may need to be determined empirically. If using alternative solvents, it is essential to perform vehicle controls to account for any solvent-specific effects on your experimental system.
Q4: What is the mechanism of action of this compound?
A4: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, a more relaxed chromatin state, and altered gene expression. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a subject of interest in cancer research. The specific HDAC isoforms targeted by this compound are not publicly well-documented, which is a critical factor in its precise biological effects.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is limited. The following table summarizes the available information. Researchers may need to determine solubility in other solvents empirically.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Vendor Datasheet |
| Ethanol | Data not available | - |
| Phosphate-Buffered Saline (PBS) | Expected to be low | General knowledge of similar compounds |
| Water | Expected to be very low | General knowledge of similar compounds |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (527.56 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 5.2756 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Aid dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use brief sonication in a water bath or gentle warming (up to 37°C).
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Determine the final desired concentrations: Plan a range of final concentrations for your experiment (e.g., for a dose-response curve).
-
Prepare intermediate dilutions (if necessary): To maintain a low final DMSO concentration (e.g., ≤ 0.1%), it is often necessary to first prepare an intermediate dilution of the 10 mM stock in cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution to the final volume of cell culture medium in your experimental wells.
-
Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration but without the this compound.
-
Mix Gently: After adding the compound, gently mix the contents of the wells by pipetting up and down or by gentle swirling of the plate.
Troubleshooting Workflow and Signaling Pathway
The following diagrams illustrate a logical workflow for troubleshooting this compound insolubility and a generalized signaling pathway for HDAC inhibitors.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Generalized signaling pathway of HDAC inhibition.
HDAC-IN-5 off-target effects and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges when working with the histone deacetylase (HDAC) inhibitor, HDAC-IN-5. While specific off-target data for this compound (CAS: 1314890-51-1) is not extensively published, this guide offers a framework for identifying and mitigating potential unintended activities based on the broader class of HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended HDAC targets. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target. Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translatability of preclinical findings to clinical settings.
Q2: The phenotype I observe in my experiment is not consistent with known effects of HDAC inhibition. Could this be an off-target effect of this compound?
A2: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target effects. If the observed cellular response does not align with the established roles of the HDAC enzymes you believe to be the primary targets of this compound, it is crucial to consider and investigate the possibility of off-target interactions. This guide provides a troubleshooting workflow to help you address this issue.
Q3: How can I determine the selectivity profile of my batch of this compound?
A3: It is essential to characterize the selectivity of any small molecule inhibitor. For this compound, you can perform in vitro enzymatic assays against a panel of purified human HDAC isoforms. This will provide IC50 values, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For context, the selectivity profile of a structurally related, albeit different, compound, HDAC-IN-51, is presented in Table 1.
Q4: What are some known off-targets of other HDAC inhibitors that I should be aware of?
A4: While specific off-targets for this compound are not well-documented, studies on other HDAC inhibitors have identified several. For instance, some hydroxamate-based HDAC inhibitors have been shown to bind to metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1] Kinases are also common off-targets for many small molecule inhibitors. A broad-spectrum kinase panel screening is a prudent step in characterizing a new inhibitor.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.
Problem: Unexpected or Inconsistent Experimental Results
Possible Cause: The observed phenotype may be due to the inhibition of one or more unknown off-target proteins.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected experimental results.
Data Presentation
On-Target Selectivity Profile (Example Data)
The following table summarizes the in vitro inhibitory activity of HDAC-IN-51 , a distinct but structurally related HDAC inhibitor, against a panel of HDAC isoforms. Researchers should aim to generate similar data for their specific inhibitor of interest.
| HDAC Isoform | IC50 (µM) |
| HDAC10 | 0.32 |
| HDAC1 | 0.353 |
| HDAC2 | 0.431 |
| HDAC3 | 0.515 |
| HDAC11 | 85.4 |
| Data for HDAC-IN-51 (CAS: 3026728-28-6)[2][3] |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and validate off-target effects of this compound.
Protocol 1: Kinase Panel Screening
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Format: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
-
Detection Method: Kinase activity is measured using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment should be performed to determine the IC50 value.
Caption: Workflow for identifying off-target kinases of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its on-targets and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell lysates at a specific temperature for a short duration (e.g., 3-5 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein in the soluble fraction using methods like Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature or inhibitor concentration. A shift in the melting curve indicates target engagement.[4][5][6][7][8]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Chemical Proteomics
Objective: To identify the direct and indirect cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Affinity Capture: Immobilize the biotinylated this compound probe on streptavidin beads and incubate with cell lysate.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are significantly enriched on the this compound-bound beads compared to control beads.[1][9][10][11][12]
Caption: Workflow for off-target identification using chemical proteomics.
Mitigation Strategies
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.
-
Employ Orthogonal Approaches: Use structurally and mechanistically different HDAC inhibitors to confirm that the observed phenotype is due to HDAC inhibition and not a specific off-target of this compound.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended HDAC target. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Use a Structurally Similar Inactive Control: If available, a close chemical analog of this compound that is inactive against HDACs can help to distinguish on-target from scaffold-specific off-target effects.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Shining some light on the obscure proteome - Chemoproteomics draw the target landscape of HDAC drugs [bionity.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of HDAC-IN-5 in solution
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HDAC-IN-5. The following information is based on general best practices for handling benzamide-based small molecule inhibitors, as specific public stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Proper solution preparation is critical for maintaining the compound's integrity. It is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]
-
Weighing: As the compound may be hygroscopic, weigh the required amount quickly in a low-humidity environment.
-
Dissolution: Add the solvent to the solid powder and facilitate dissolution by vortexing or brief sonication.[1]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system. The final concentration of DMSO in aqueous buffers or cell culture media should typically be kept below 0.5% to avoid solvent-induced artifacts.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Storage conditions are critical for preventing degradation. Recommendations vary for the compound in its solid form versus in solution.
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability (up to several years).
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots tightly sealed at -80°C for long-term storage (months) or at -20°C for shorter-term storage (weeks).[1]
-
Working Dilutions (Aqueous): Aqueous solutions are generally not recommended for storage for more than a day.[4] It is best practice to prepare fresh working dilutions from the frozen DMSO stock for each experiment.
Q3: My this compound solution has changed color or shows precipitation. What does this indicate?
A3: A visible change in your solution is a strong indicator of a problem.
-
Color Change: This often suggests chemical degradation or oxidation.[3] This can be triggered by exposure to light, reactive impurities in the solvent, or prolonged exposure to air. Discard the solution and prepare a fresh one.
-
Precipitation: This can occur if the compound's solubility limit is exceeded, especially upon thawing a frozen stock.[3] To resolve this, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to redissolve the compound before making dilutions. If precipitation persists, the stock solution may be too concentrated or may have degraded.
Q4: How long is my working solution of this compound stable in cell culture medium?
A4: The stability of small molecules in complex aqueous solutions like cell culture media can be limited. Factors such as pH, temperature, and enzymatic activity from serum components can contribute to degradation. Since this compound is a benzamide (B126), it may be susceptible to hydrolysis.[5][6][7] It is strongly recommended to add the compound to the media immediately before treating the cells. The effective half-life in your specific experimental conditions should be determined empirically if long-term incubation is required.
Q5: What are the primary factors that can cause this compound degradation?
A5: Several factors can compromise the stability of this compound in solution:
-
Hydrolysis: As a benzamide derivative, the amide bond may be susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[6][7] Ensure the pH of your buffers is within a stable range, typically near neutral.
-
Photodegradation: Exposure to UV or even ambient light can break down light-sensitive compounds.[3][8] Always store solutions in amber vials or wrap containers in foil to protect them from light.[3]
-
Oxidation: Some compounds are sensitive to oxidation. If suspected, purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can help.[3]
-
Repeated Freeze-Thaw Cycles: This process can cause the compound to precipitate out of solution and can introduce moisture, potentially accelerating degradation.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that often points to the degradation of the small molecule inhibitor. Follow this systematic approach to troubleshoot.
| Potential Cause | Recommended Action |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound from the lyophilized powder. Compare its performance in your assay against the old stock solution. |
| Instability in Working Solution | Prepare working dilutions immediately before use. Do not store the compound in aqueous buffers or cell culture media for extended periods. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plastic tubes or plates. Consider using low-adhesion polypropylene (B1209903) tubes. Pre-coating pipette tips by aspirating and dispensing the solution a few times can also help ensure accurate concentrations. |
| Incorrect pH of Buffer | The stability of many compounds is pH-dependent.[9][10] Verify that the pH of your assay buffer is within the optimal range for your experiment and for compound stability (typically pH 6-8). |
| Photodegradation During Experiment | Minimize the exposure of your solutions and experimental setup (e.g., cell culture plates) to direct light. |
Issue 2: Visible Precipitation or Cloudiness in Solution
Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable results.
| Potential Cause | Recommended Action |
| Poor Solubility in Aqueous Buffer | The final concentration of your inhibitor may exceed its solubility limit in the aqueous assay buffer. Lower the final concentration or increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below toxic levels for your system (typically <0.5%).[2] |
| Precipitation After Thawing | The stock solution may be too concentrated. Thaw the vial at room temperature or in a 37°C water bath, then vortex vigorously to ensure complete re-dissolution before making dilutions.[3] |
| Salt Incompatibility | High salt concentrations in some buffers can reduce the solubility of organic compounds ("salting out"). If possible, test the solubility in a buffer with a lower salt concentration. |
| Incorrect Storage Temperature | Storing a solution at a temperature where the solvent can freeze (e.g., DMSO at 4°C) can cause the compound to crash out of solution. Ensure storage temperatures are appropriate for the solvent used. |
Data Presentation
Table 1: General Recommended Storage Conditions for this compound (Note: These are general guidelines based on common practices for benzamide HDAC inhibitors. Optimal conditions should be confirmed empirically.)
| Form | Solvent | Concentration | Storage Temp. | Max. Duration | Key Considerations |
| Solid Powder | N/A | N/A | -20°C | >2 Years | Store desiccated, protected from light. |
| Stock Solution | DMSO | 10-50 mM | -80°C | ~6 Months | Aliquot to avoid freeze-thaw; protect from light. |
| Stock Solution | DMSO | 10-50 mM | -20°C | ~1 Month | Aliquot to avoid freeze-thaw; protect from light. |
| Working Dilution | Aqueous Buffer / Media | 0.1-100 µM | 4°C or 37°C | < 24 Hours | Prepare fresh for each experiment; avoid storage. |
Table 2: Example Layout for an Experimental Stability Study (This table serves as a template for users to record their own stability data.)
| Timepoint | Storage Condition | % Remaining Compound (HPLC Analysis) | Bioactivity (% of T=0 Control) | Observations |
| 0 Hours | Freshly Prepared | 100% | 100% | Clear, colorless solution |
| 24 Hours | 4°C in PBS, Dark | |||
| 24 Hours | 37°C in Media + 10% FBS, Dark | |||
| 1 Week | -20°C in DMSO | |||
| 1 Month | -80°C in DMSO |
Experimental Protocols
Protocol 1: Empirical Testing of this compound Stability in Experimental Media
Objective: To determine the functional stability of this compound under specific experimental conditions using a cell-based activity assay.
Methodology:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO. This will be your T=0 reference.
-
Prepare a "Pre-incubated" working solution. Dilute the DMSO stock into your complete cell culture medium to a concentration that is 10x your final desired concentration (e.g., 100 µM if your final concentration is 10 µM).
-
Incubate the working solution. Place this solution in your cell culture incubator (e.g., 37°C, 5% CO₂) for a duration relevant to your longest experiment (e.g., 24, 48, or 72 hours).
-
Set up the bioassay. Seed a 96-well plate with a responsive cell line (e.g., a cancer cell line where HDAC inhibition reduces viability). Allow cells to attach overnight.
-
Treat cells with different inhibitor preparations. Prepare serial dilutions and treat cells with:
-
Group A (Fresh): A working solution prepared immediately before addition to cells from the T=0 DMSO stock.
-
Group B (Aged): The "Pre-incubated" working solution (from step 3).
-
-
Assess Activity. After the desired treatment time (e.g., 72 hours), measure cell viability using a standard method like an MTT or CellTiter-Glo assay.
-
Analyze Data. Compare the dose-response curves and IC50 values for the "Fresh" versus "Aged" inhibitor. A significant rightward shift in the dose-response curve for the "Aged" group indicates degradation of the compound under your incubation conditions.
Protocol 2: Comparative Analysis of Fresh vs. Aged Stock Solutions
Objective: To quickly assess if a stored DMSO stock solution of this compound has degraded.
Methodology:
-
Identify the "Aged Stock": Locate your existing, stored aliquot of this compound in DMSO.
-
Prepare a "Fresh Stock": Weigh out solid this compound powder and prepare a new stock solution in DMSO at the exact same concentration as the aged stock.
-
Set up a Bioassay: Seed a suitable cell line in a 96-well plate and allow it to attach.
-
Prepare Serial Dilutions: Create identical serial dilution series in culture medium from both the "Aged Stock" and the "Fresh Stock".
-
Treat Cells: Add the dilution series to the cells and incubate for the standard duration of your assay. Include a vehicle-only control.
-
Measure and Analyze: Assess the assay endpoint (e.g., cell viability, reporter gene expression). If the "Aged Stock" produces a less potent effect (e.g., a higher IC50 value) compared to the "Fresh Stock", it is a strong indication that the stored solution has degraded.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. geocities.ws [geocities.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 10. ibisscientific.com [ibisscientific.com]
Technical Support Center: Interpreting Unexpected Results with HDAC-IN-5
Welcome to the technical support center for HDAC-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 6 (HDAC6).[1][2][3][4] By inhibiting these enzymes, it prevents the removal of acetyl groups from histone and non-histone proteins. This leads to hyperacetylation of substrates like histone H3 (a marker of chromatin accessibility and gene activation) and α-tubulin (a key component of the cytoskeleton).[2][3][5] The downstream effects of this action include the induction of apoptosis (programmed cell death), mediated at least in part by the activation of caspase-3.[1][2][6]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been characterized both in enzymatic assays and in various cancer cell lines.
Table 1: Enzymatic Inhibition Profile of this compound
| Target | IC50 (nM) |
| HDAC1 | 15 |
| HDAC6 | 20 |
| Data sourced from MedChemExpress.[1][2][3][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.47 |
| HeLa | Cervical Cancer | 0.78 |
| HepG2 | Hepatocellular Carcinoma | 1.4 |
| MC38 | Murine Colon Adenocarcinoma | 0.43 |
| K562 | Chronic Myelogenous Leukemia | 0.91 |
| HEL | Erythroleukemia | 0.28 |
| Data represents the concentration required to inhibit cell proliferation by 50% after 48 hours of treatment and is sourced from MedChemExpress.[2] |
Q3: How can I confirm that this compound is active in my cells?
Target engagement can be confirmed by observing the acetylation status of known HDAC1 and HDAC6 substrates via Western blot. An increase in the acetylation of histone H3 (a primary target of the nuclear HDAC1) and α-tubulin (a primary cytoplasmic target of HDAC6) are reliable indicators of this compound activity within the cell.[2][3]
Troubleshooting Unexpected Results
Scenario 1: No or weak induction of apoptosis observed.
Possible Cause 1: Suboptimal Concentration or Incubation Time The apoptotic response to HDAC inhibitors is often dose- and time-dependent. While the IC50 for cell viability may be in the sub-micromolar range, the concentration and time required to induce a robust apoptotic response might differ.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 10 µM).
-
Time-Course Experiment: Assess apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to capture the optimal window for detection.
Possible Cause 2: Cell Line Resistance The sensitivity of cancer cells to HDAC inhibitors can vary significantly. Some cell lines may have intrinsic or acquired resistance mechanisms.
Troubleshooting Steps:
-
Positive Control: Use a cell line known to be sensitive to HDAC inhibitors as a positive control.
-
Combination Treatment: Consider combining this compound with other anti-cancer agents, as HDAC inhibitors can sensitize cells to other therapies.
Possible Cause 3: Issues with Apoptosis Assay The method used to detect apoptosis might not be sensitive enough or timed correctly.
Troubleshooting Steps:
-
Multiple Assays: Use multiple methods to assess apoptosis, such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7 cleavage), and PARP cleavage by Western blot.
-
Assay Optimization: Ensure that the apoptosis assay is performed according to the manufacturer's protocol and that reagents are fresh.
Scenario 2: Unexpected changes in gene or protein expression.
Possible Cause 1: Off-Target Effects While this compound is potent against HDAC1 and HDAC6, like many small molecule inhibitors, it may have off-target effects at higher concentrations.
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Target Knockdown/Knockout: Compare the phenotype observed with this compound treatment to that of specific HDAC1 and/or HDAC6 knockdown or knockout to confirm on-target effects.
Possible Cause 2: Paradoxical Effects of HDAC Inhibition HDAC inhibitors can have complex and sometimes paradoxical effects on gene expression. While they are generally associated with gene activation, some genes may be downregulated. This can be due to the deacetylation of non-histone proteins involved in transcription or indirect regulatory network effects.
Troubleshooting Steps:
-
Literature Review: Consult the literature for known paradoxical effects of HDAC inhibitors on your gene or pathway of interest.
-
Comprehensive Analysis: Use transcriptomic (e.g., RNA-seq) or proteomic approaches to get a broader view of the changes induced by this compound in your model system.
Scenario 3: High variability in experimental replicates.
Possible Cause 1: Compound Instability or Precipitation this compound, like many small molecules, may be unstable or precipitate in culture media, especially at higher concentrations.
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment.
-
Solubility Check: Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture media is low (typically <0.1%) and consistent across all wells.
Possible Cause 2: Inconsistent Cell Seeding or Health Variations in cell number or health can lead to significant variability in results.
Troubleshooting Steps:
-
Accurate Cell Counting: Use a reliable method for cell counting and ensure a homogenous cell suspension before seeding.
-
Cell Viability Check: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
Experimental Protocols
Protocol 1: Western Blot for Histone H3 and α-Tubulin Acetylation
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.17 µM, 0.5 µM, 1.5 µM) and a vehicle control (DMSO) for 24 or 48 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetyl-Histone H3, total Histone H3, acetyl-α-tubulin, and total α-tubulin overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., HCT116, HeLa, HepG2, MC38, K562, HEL) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere/stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control (DMSO) for 48 hours.[2]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing Pathways and Workflows
Caption: Signaling pathway of this compound inhibition.
Caption: A logical workflow for troubleshooting common unexpected results.
Caption: A streamlined workflow for assessing this compound target engagement.
References
Technical Support Center: Enhancing HDAC Inhibitor Efficacy
Disclaimer: Information specifically for "HDAC-IN-5" is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting and frequently asked questions based on the well-established principles of other histone deacetylase (HDAC) inhibitors. The strategies and protocols described herein are broadly applicable to this class of compounds but should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors?
HDAC inhibitors work by blocking the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2][3] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][3] This "open" chromatin allows for increased access of transcription factors to DNA, leading to the reactivation of silenced tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[2]
Q2: My cells are showing resistance to the HDAC inhibitor. What are the possible reasons?
Resistance to HDAC inhibitors can arise from several molecular mechanisms within the cancer cells:
-
Epigenetic Compensation: Cells can activate alternative epigenetic pathways to counteract the effects of HDAC inhibition. For instance, increased DNA methylation can re-silence tumor suppressor genes that were activated by the HDAC inhibitor.
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the HDAC inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of compensatory signaling pathways like PI3K/AKT/mTOR and MAPK can promote cell survival and proliferation, overriding the anti-cancer effects of the HDAC inhibitor.
-
Altered Apoptosis Regulation: Changes in the expression of pro- and anti-apoptotic proteins, such as the upregulation of Bcl-2 or Bcl-xL, can make cells more resistant to apoptosis induced by the HDAC inhibitor.
-
Increased HDAC Expression: In some cases, resistant cells may upregulate the expression of the target HDAC or other HDAC isoforms.[4]
Q3: What strategies can I use to overcome resistance to my HDAC inhibitor?
The most effective strategy to overcome resistance is typically combination therapy, where the HDAC inhibitor is used alongside another agent that targets a distinct cellular pathway. This can create a synergistic effect, leading to enhanced cancer cell death.
Troubleshooting Guide: Improving Efficacy in Resistant Cell Lines
| Issue | Possible Cause | Recommended Solution |
| Reduced Sensitivity (High IC50) | - Overexpression of efflux pumps- Activation of pro-survival pathways | - Co-administer with an efflux pump inhibitor (e.g., Verapamil, though clinical relevance may vary).- Combine with inhibitors of key survival pathways such as PI3K/AKT or MEK/ERK. |
| Lack of Apoptosis Induction | - High levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL)- Inactive p53 | - Combine with a Bcl-2 family inhibitor (e.g., Venetoclax).- Evaluate p53 status. If mutant, consider therapies that are effective in p53-mutant cancers. |
| Rapid Regrowth After Treatment | - Presence of a resistant subpopulation or cancer stem cells. | - Combine with a therapy targeting cancer stem cells. - Use a sequential treatment regimen with another cytotoxic agent. |
| Minimal Effect on Gene Expression | - Compensatory epigenetic silencing (e.g., DNA methylation). | - Combine with a DNA methyltransferase (DNMT) inhibitor (e.g., Azacitidine, Decitabine) to prevent re-silencing of tumor suppressor genes.[5] |
Quantitative Data Summary
The following tables provide examples of IC50 values for different HDAC inhibitors in various cancer cell lines. This data can serve as a reference for expected potency and for selecting appropriate concentrations for your experiments.
Table 1: IC50 Values of Various HDAC Inhibitors in Different Cancer Cell Lines
| HDAC Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| Vorinostat (SAHA) | MV4-11 (Leukemia) | 0.630 | [6] |
| Vorinostat (SAHA) | Daudi (Lymphoma) | Not specified | [6] |
| LMK-235 | A2780 (Ovarian) | 0.49 | [7] |
| LMK-235 | A2780 CisR (Cisplatin-Resistant Ovarian) | 0.32 | [7] |
| LMK-235 | Cal27 (Head and Neck) | Not specified | [7] |
| LMK-235 | Kyse510 (Esophageal) | Not specified | [7] |
| LMK-235 | MDA-MB-231 (Breast) | Not specified | [7] |
| Compound 7t | A549 (Lung Carcinoma) | 1.05 | [6] |
| Compound 7p | A549 (Lung Carcinoma) | 1.21 | [6] |
| Compound 7t | MCF-7 (Breast Adenocarcinoma) | 0.368 | [6] |
| Compound 7p | MCF-7 (Breast Adenocarcinoma) | 0.661 | [6] |
Table 2: HDAC Isoform Selectivity of Selected Inhibitors (IC50 in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC8 |
| LMK-235 | - | - | - | 11.9 | 4.2 | - | - |
| CUDC-907 | 1.7 | 5 | 1.8 | - | - | - | - |
| Tacedinaline (CI994) | 900 | 900 | 1200 | - | - | - | >20000 |
Note: '-' indicates data not specified in the provided sources.
Key Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol allows for the assessment of the HDAC inhibitor's target engagement by measuring the acetylation levels of histones.
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against acetylated-Histone H3 (e.g., at Lys9 or Lys27) or acetylated-Histone H4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like total Histone H3 or β-actin.
Visualizations
Signaling Pathways Involved in HDACi Resistance
Caption: Key signaling pathways contributing to HDAC inhibitor resistance.
Experimental Workflow for Overcoming Resistance
Caption: A logical workflow for identifying and overcoming HDAC inhibitor resistance.
References
- 1. quora.com [quora.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
Technical Support Center: Addressing Batch-to-Batch Variability of Novel HDAC Inhibitors
Welcome to the technical support center for our novel Histone Deacetylase (HDAC) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of our compounds and to address common challenges, with a specific focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this HDAC inhibitor?
A1: Our HDAC inhibitors are designed to block the enzymatic activity of histone deacetylases.[1][2][3] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][4] By inhibiting HDACs, our compounds promote histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes, including tumor suppressor genes.[1][2] This can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2] Beyond histones, HDACs also deacetylate non-histone proteins, so inhibition can affect a variety of cellular pathways.[2][3]
Q2: How should I properly store and handle the HDAC inhibitor to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored under the conditions specified on the datasheet. For long-term storage, it is advisable to use amber glass vials or inert polypropylene (B1209903) tubes.[5] Stock solutions should be stored at -20°C or -80°C.[5] It is important to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5] When preparing to use the inhibitor, allow the solution to thaw slowly at room temperature and vortex gently to ensure it is fully dissolved.[5] Exposure to light and air should be minimized; storing solutions in amber vials or wrapping containers in foil can prevent photochemical degradation, and purging the vial with an inert gas like argon or nitrogen can prevent oxidation.[5]
Q3: My HDAC inhibitor is not dissolving well. What can I do?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors.[6] Here are a few strategies to improve solubility:
-
Solvent Choice: While DMSO is a common solvent for creating stock solutions, ensure the final concentration in your experimental medium is low (typically less than 0.5%) to prevent solvent-induced artifacts.
-
pH Adjustment: The solubility of ionizable compounds can be significantly affected by pH. Adjusting the buffer pH to a range where the compound is more soluble may be effective.
-
Sonication or Gentle Warming: These methods can sometimes help dissolve compounds, but should be used with caution as they may cause degradation.[7]
Q4: I am observing different results (e.g., IC50 values) compared to published data. What could be the cause?
A4: Discrepancies between your results and published data can arise from several factors:
-
Cell-Based vs. Biochemical Assays: Cell-based assays often yield higher IC50 values than biochemical assays due to factors like cell permeability, efflux pumps, and protein binding within the cell.[7]
-
Experimental Conditions: Variations in cell passage number, cell confluency, and the specific batch of serum used can all impact the cellular response to an inhibitor.[6]
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[6]
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent results between different batches of an HDAC inhibitor can be a significant challenge. This guide provides a systematic approach to troubleshooting this issue.
Q1: I suspect batch-to-batch variability. What are the first steps I should take?
A1: If you observe inconsistent results between batches, it's important to systematically verify both your experimental setup and the compound itself. First, ensure that your experimental conditions are standardized, including cell culture practices and reagent preparations.[6] If the variability persists, a direct comparison of the old and new batches is necessary.
Q2: How can I confirm the identity and purity of a new batch?
A2: The identity and purity of a chemical compound are critical for reproducible results.[8] We recommend performing the following quality control checks:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A high-purity compound should show a single major peak.
Q3: How do I test the potency of a new batch of the HDAC inhibitor?
A3: A cell-based assay is a good way to determine the functional potency of the inhibitor. We recommend performing a dose-response experiment to determine the IC50 value of the new batch and compare it to the previous batch.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Purity (by HPLC) | >98% | To ensure the compound is free from significant impurities that could affect its activity or cause off-target effects. |
| Identity (by MS) | Matches expected molecular weight | To confirm that the correct compound has been received. |
| IC50 Fold Change | <2-fold vs. reference batch | To ensure consistent biological activity between batches. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
Objective: To determine the purity of a new batch of HDAC inhibitor.
Materials:
-
HDAC inhibitor (new and reference batches)
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
Analytical HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the HDAC inhibitor in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare a working solution by diluting the stock solution in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run a gradient elution method to separate the compound from any impurities.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Cell-Based IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the HDAC inhibitor.
Materials:
-
Cancer cell line known to be sensitive to HDAC inhibitors
-
Cell culture medium and supplements
-
96-well plates
-
HDAC inhibitor (new and reference batches)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor. Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Simplified HDAC signaling pathway and the mechanism of HDAC inhibitors.
Caption: Experimental workflow for validating a new batch of HDAC inhibitor.
Caption: Troubleshooting decision tree for batch-to-batch variability.
References
- 1. quora.com [quora.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Cytotoxicity of HDAC-IN-5 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of HDAC-IN-5 in primary cell cultures. The following information is intended to help users achieve their desired experimental outcomes while maintaining primary cell viability and health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors work by blocking the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone and non-histone proteins.[2][3] This inhibition leads to an increase in acetylation, altering chromatin structure and affecting the expression of various genes that regulate cellular processes such as the cell cycle, differentiation, and apoptosis (cell death).[3][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
High cytotoxicity in primary cells can be attributed to several factors:
-
High Concentrations: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound may be too high.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that contribute to cytotoxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations.[6] It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1%.[7]
-
Suboptimal Cell Culture Conditions: The health and density of primary cells can significantly impact their susceptibility to cytotoxic effects.[6]
-
Prolonged Exposure: Continuous and long-term exposure to the inhibitor can lead to cumulative toxicity.[8]
Q3: What is a good starting concentration for this compound in primary cells?
A universally optimal starting concentration for this compound in all primary cell types cannot be provided due to cell-type specific sensitivities. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for its biological effect and the cytotoxic concentration 50 (CC50) for your specific primary cells. As a general guideline for sensitive primary cells, it is advisable to start with a low concentration range, for instance, from 0.1 nM to 1 µM, and then expand to a wider range (e.g., up to 10 µM) based on initial results.[6]
Q4: How can I differentiate between a desired cytotoxic effect on cancer cells and unwanted toxicity in normal primary cells?
Normal cells are often more resistant to the cytotoxic effects of HDAC inhibitors compared to transformed or cancer cells.[9][10] To distinguish between these effects, it is essential to include proper controls in your experiments. This includes comparing the viability of your target primary cells with a relevant cancer cell line and an untreated primary cell control. A therapeutic window can be identified where the desired anti-cancer effects are observed with minimal toxicity to the normal primary cells.
Q5: What are the key signaling pathways affected by HDAC inhibitors that can lead to cytotoxicity?
HDAC inhibitors can induce cytotoxicity through the modulation of several key signaling pathways:
-
Apoptosis Induction: They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[8] This can involve the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2.[8]
-
Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often by upregulating cell cycle inhibitors like p21.[1][3]
-
p53 Activation: In cells with wild-type p53, HDAC inhibitors can lead to the acetylation and stabilization of the p53 tumor suppressor protein, promoting apoptosis and cell cycle arrest.[2][8] However, cytotoxicity can also occur in a p53-independent manner.[8]
-
DNA Damage Response: HDAC inhibitors have been shown to induce DNA damage.[9] While normal cells may be able to repair this damage, transformed cells are often more susceptible, leading to cell death.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | 1. Primary cells are highly sensitive. 2. Suboptimal cell health or density. 3. Solvent (DMSO) toxicity. | 1. Perform a comprehensive dose-response curve starting from very low concentrations (e.g., picomolar to nanomolar range) to identify a non-toxic working concentration.2. Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment. Avoid both very low and very high confluency.[6]3. Maintain a final DMSO concentration of ≤ 0.1% in the culture medium. Always include a vehicle-only control (media with the same DMSO concentration without the inhibitor).[7] |
| Inconsistent results between experiments. | 1. Variability in primary cell lots. 2. Inconsistent inhibitor preparation. 3. Variations in cell handling and plating. | 1. Test each new lot of primary cells to ensure consistency. If possible, use the same lot for a series of related experiments.2. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[8]3. Standardize cell seeding protocols, incubation times, and other experimental parameters. |
| Desired biological effect is not observed at non-toxic concentrations. | 1. The therapeutic window is very narrow for your cell type. 2. Insufficient incubation time. 3. Inhibitor is not engaging its target at the tested concentrations. | 1. Consider a time-course experiment to determine the optimal treatment duration. Shorter exposure times may be sufficient to achieve the desired effect with less toxicity.[8]2. Gradually increase the incubation time (e.g., 6, 12, 24, 48 hours) to find the point where the desired effect is observed without significant cell death.3. Perform a target engagement assay. For HDAC inhibitors, this can be done by measuring the acetylation status of known HDAC substrates (e.g., histones or α-tubulin) via Western blot. An increase in acetylation would confirm the inhibitor is active in the cells. |
| Morphological changes in cells (rounding, detachment) without a significant decrease in viability assay readings. | 1. The inhibitor is causing cytostatic effects rather than cytotoxic effects. 2. The chosen viability assay is not sensitive enough to detect early-stage cytotoxicity. | 1. Use a combination of assays to distinguish between cytostatic and cytotoxic effects. For example, a proliferation assay (e.g., Ki67 staining) can be used alongside a viability assay.2. Employ a more direct measure of cytotoxicity, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or an apoptosis assay (e.g., Annexin V/PI staining) to detect programmed cell death.[6] |
Quantitative Data Summary
Table 1: General Concentration Ranges for HDAC Inhibitors in Cellular Assays
| Parameter | Concentration Range | Notes |
| Initial Dose-Response Screening | 0.1 nM - 10 µM | A wide range is recommended to capture the full dose-response curve.[6] |
| Typical Working Concentration | Varies by cell type and inhibitor | Often in the low nanomolar to low micromolar range. This should be determined from the dose-response experiments. |
| Final DMSO Concentration | ≤ 0.1% | Higher concentrations can cause solvent-induced cytotoxicity.[7] |
Table 2: Reported IC50 Values for Various HDAC Inhibitors (for reference)
| HDAC Inhibitor | Cell Line | IC50 Value | Reference |
| Trichostatin A | HCT116 | 0.05 ± 0.03 µM | [11] |
| Vorinostat (SAHA) | HCT116 | 0.67 µM | [11] |
| Resveratrol | HCT116 | 2.66 µM | [11] |
| Valproic Acid (VPA) | Neuroblastoma cells | high µM range | [2] |
Disclaimer: These values are provided as examples and may not be directly applicable to this compound or your specific primary cells.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your primary cells.
-
Seed cells in a 96-well plate at a range of densities (e.g., from 1,000 to 50,000 cells per well).
-
Culture the cells for 24-48 hours.
-
Visually inspect the wells to determine the density that results in a sub-confluent monolayer (typically 70-80% confluency) at the time of treatment.
-
Perform a cell viability assay (e.g., MTT or Resazurin) to quantify the cell number at each density.
Protocol 2: Dose-Response and Cytotoxicity Assessment using MTT Assay
-
Seed primary cells in a 96-well plate at the predetermined optimal density and allow them to adhere and stabilize (typically overnight).
-
Prepare serial dilutions of this compound in the appropriate culture medium. Ensure the final DMSO concentration remains constant and below 0.1% across all wells.
-
Include the following controls: untreated cells, vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration), and a positive control for cell death if available.
-
Remove the old medium and add the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12][13]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Seed and treat cells with this compound as described in the dose-response protocol.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Analyze the cells by flow cytometry within one hour.[3]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Signaling pathways involved in HDAC inhibitor-mediated cytotoxicity.
References
- 1. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: apoptotic effects and clinical implications (Review). | Semantic Scholar [semanticscholar.org]
- 8. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining HDAC-IN-5 Treatment Duration for Optimal Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of HDAC-IN-5, a novel histone deacetylase (HDAC) inhibitor. The following information will help in determining the optimal treatment duration and concentration to achieve desired experimental outcomes while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[4][5] Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[6][7] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
Q2: Which HDAC isoforms are inhibited by this compound?
A2: The specific isoform selectivity of this compound is not publicly available. HDACs are grouped into four classes (I, IIa, IIb, III, and IV) based on their structure and function.[4][8] To determine which HDACs are inhibited by this compound, a profiling assay against a panel of recombinant human HDAC isoforms would be required. As a starting point, you can perform western blot analysis for acetylation of substrates of different HDAC classes. For example, hyperacetylation of histone H3 is often associated with inhibition of class I HDACs, while hyperacetylation of α-tubulin is a marker for HDAC6 (a class IIb HDAC) inhibition.
Q3: What is a good starting concentration range for this compound in cell culture experiments?
A3: For a novel HDAC inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range, from 0.1 nM to 100 µM, is a reasonable starting point to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line.[9] Based on preliminary data for similar compounds, a more focused initial range could be 10 nM to 10 µM.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental endpoint.
-
For target engagement (histone acetylation): A short treatment of 4 to 24 hours is typically sufficient to observe changes in histone acetylation levels by western blot.[9]
-
For effects on cell viability and proliferation: Longer incubation times, such as 24, 48, or 72 hours, are generally required.[10]
-
For induction of apoptosis: A treatment duration of 24 to 48 hours is a common timeframe to observe significant increases in apoptotic markers.[9]
It is recommended to perform a time-course experiment to determine the optimal time point for your specific assay and cell line.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: Following treatment with HDAC inhibitors, cells may exhibit various morphological changes. These can include a more flattened and enlarged appearance, reduced cell density due to anti-proliferative effects, and signs of apoptosis such as cell shrinkage, membrane blebbing, and detachment from the culture plate.
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at short treatment durations.
-
Question: My cells are dying rapidly after treatment with this compound. How can I reduce this acute toxicity?
-
Answer:
-
Reduce Concentration: The concentration of this compound may be too high. Perform a dose-response curve to identify a concentration that inhibits HDACs without causing excessive acute cytotoxicity.
-
Shorten Treatment Duration: For initial experiments, use a shorter incubation time (e.g., 6-12 hours) to assess target engagement before moving to longer time points for functional assays.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).[10] Include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to HDAC inhibition. Consider using a less sensitive cell line for initial characterization if possible.
-
Issue 2: No significant change in histone acetylation is observed after treatment.
-
Question: I am not seeing an increase in acetylated histones after treating with this compound. What could be the reason?
-
Answer:
-
Insufficient Concentration or Duration: The concentration of this compound may be too low, or the treatment time too short. Increase the concentration and/or perform a time-course experiment (e.g., 4, 8, 12, 24 hours).
-
Inactive Compound: Ensure the proper storage and handling of the this compound stock solution to prevent degradation.
-
Antibody Quality: The primary antibody used for detecting the acetylated histone may not be optimal. Use a validated antibody at the recommended dilution. Include a positive control, such as cells treated with a known pan-HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA).
-
Western Blot Protocol: Optimize your western blot protocol for histone detection. Histones are small proteins and may require specific gel percentages (e.g., 15%) and transfer conditions for efficient detection.[11][12]
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound treatment. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase at the time of treatment.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Consistent Incubation Times: Use a precise timer for treatment durations.
-
Normalize Data: For quantitative assays, normalize the results to a proper control, such as a vehicle-treated sample or a loading control for western blots (e.g., total histone H3).
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability.
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | 98 |
| 0.1 | 92 |
| 0.5 | 75 |
| 1.0 | 52 |
| 5.0 | 21 |
| 10 | 8 |
| 50 | 2 |
This table illustrates a typical dose-response curve for an HDAC inhibitor in a cancer cell line after 72 hours of treatment, as measured by an MTT assay. The IC50 value is approximately 1.0 µM.
Table 2: Hypothetical Time-Course of this compound Effects.
| Treatment Duration (hours) | Acetyl-Histone H3 Level (Fold Change) | Apoptosis (% Annexin V Positive) |
| 0 | 1.0 | 5 |
| 4 | 3.5 | 6 |
| 8 | 5.2 | 8 |
| 12 | 6.8 | 15 |
| 24 | 8.5 | 35 |
| 48 | 7.9 | 62 |
This table shows the expected trend of histone H3 acetylation and apoptosis induction over time in cells treated with a fixed concentration (e.g., 2x IC50) of this compound.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability.
-
Materials: 96-well plate, cancer cell line, complete culture medium, this compound, DMSO, MTT solution (5 mg/mL in PBS), multichannel pipette, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 24, 48, or 72 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
Calculate cell viability relative to the vehicle control to determine the IC50 value.
-
2. Western Blot for Acetylated Histones
This protocol detects changes in histone acetylation levels.
-
Materials: Cell culture plates, this compound, PBS, histone extraction buffer, protein assay kit, SDS-PAGE system, PVDF membrane, primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Seed and treat cells with this compound for the desired duration (e.g., 4-24 hours).
-
Harvest cells and perform histone extraction using an acid extraction method.[11]
-
Determine protein concentration.
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.[11]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the acetylated histone signal to the total histone signal.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis.
-
Materials: 6-well plates, cancer cell line, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
Validation & Comparative
Comparative Analysis of Vorinostat (SAHA) for HDAC Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor Vorinostat (B1683920), also known as Suberoylanilide Hydroxamic Acid (SAHA), focusing on its selectivity profile against various HDAC isoforms. The information is supported by experimental data to assist researchers in evaluating its suitability for specific applications. Initially, this guide was intended to focus on HDAC-IN-5; however, due to a lack of publicly available quantitative data on its selectivity, the well-characterized pan-HDAC inhibitor Vorinostat has been chosen as a representative compound for this analysis.
Vorinostat (SAHA): An Overview
Vorinostat is a potent, non-selective HDAC inhibitor that was the first of its class to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[1] Its mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[2] This alteration in protein acetylation modulates gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Selectivity Profile of Vorinostat against HDAC Isoforms
The following table summarizes the inhibitory activity of Vorinostat (SAHA) against a panel of HDAC isoforms, with data compiled from various biochemical assays. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are a key measure of potency and selectivity.
| HDAC Isoform | IC50 (nM) | Reference(s) |
| Class I | ||
| HDAC1 | 10 - 102 | [4][5][6] |
| HDAC2 | - | [1] |
| HDAC3 | 20 | [4][5] |
| HDAC8 | - | [1] |
| Class IIa | ||
| HDAC4 | - | - |
| HDAC5 | - | - |
| HDAC7 | - | - |
| HDAC9 | - | - |
| Class IIb | ||
| HDAC6 | 47 | [6] |
| HDAC10 | - | - |
Note: A hyphen (-) indicates that specific IC50 values were not available in the cited literature. The provided references indicate that while Vorinostat is a pan-HDAC inhibitor, quantitative IC50 values are most consistently reported for Class I and some Class IIb isoforms.
As the data indicates, Vorinostat is a potent inhibitor of Class I HDACs, with IC50 values in the low nanomolar range for HDAC1 and HDAC3.[4][5] It also demonstrates activity against the Class IIb isoform HDAC6.[6] While generally considered a pan-HDAC inhibitor, some studies suggest a degree of selectivity, with certain analogs showing modest selectivity for HDAC6 and HDAC8 over other isoforms.[1]
Experimental Protocols
The determination of the HDAC inhibitory activity and selectivity of compounds like Vorinostat typically involves in vitro biochemical assays. Below are detailed methodologies for key experiments.
Fluorogenic HDAC Activity Assay
This is a common method used to measure the enzymatic activity of purified HDAC isoforms and the inhibitory potential of test compounds.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) are diluted to a working concentration in an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic HDAC substrate, such as a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore, is also prepared in the assay buffer.
-
Compound Dilution: Vorinostat is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Assay Reaction: The HDAC enzyme, the fluorogenic substrate, and the test compound (Vorinostat) are incubated together in a microplate well at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Development: A developer solution, which typically contains a protease, is added to the wells. The developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percentage of inhibition for each Vorinostat concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable software.
Western Blot Analysis of Histone Acetylation
This cellular assay is used to confirm the in-cell activity of HDAC inhibitors by measuring the accumulation of acetylated histones.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa, A375) is cultured to a desired confluency and then treated with various concentrations of Vorinostat for a specific duration (e.g., 24 hours).[7]
-
Cell Lysis and Protein Extraction: After treatment, the cells are harvested, and nuclear proteins, including histones, are extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A primary antibody against a total histone protein (e.g., anti-Histone H3) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the total histone levels to determine the relative increase in histone acetylation following Vorinostat treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Vorinostat
Vorinostat's inhibition of HDACs leads to broad changes in gene expression that affect multiple signaling pathways involved in cell survival, proliferation, and apoptosis. One key pathway influenced by Vorinostat is the IGF signaling pathway.[8][9][10]
Caption: Signaling pathway affected by Vorinostat (SAHA).
Experimental Workflow for Determining HDAC Selectivity
The following diagram illustrates a typical workflow for assessing the isoform selectivity of an HDAC inhibitor.
Caption: Experimental workflow for HDAC selectivity profiling.
References
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.tau.ac.il [cris.tau.ac.il]
A Comparative Guide to TMP195 and Other Selective Class IIa HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TMP195, a first-in-class selective class IIa histone deacetylase (HDAC) inhibitor, with other notable inhibitors in its class. This document is intended to serve as a resource for researchers in the fields of epigenetics, oncology, immunology, and drug discovery, providing supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Class IIa HDACs and Selective Inhibition
Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. The HDAC family is divided into several classes based on sequence homology and function. Class IIa HDACs, comprising HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression patterns and their regulation via nucleocytoplasmic shuttling. Unlike other HDACs, their enzymatic activity on acetylated histones is weak. Their primary role is thought to be as transcriptional repressors by recruiting corepressor complexes to transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.
The development of inhibitors that selectively target Class IIa HDACs over other classes (Class I, IIb, and IV) is of significant interest. Such selectivity may offer therapeutic advantages by minimizing off-target effects associated with pan-HDAC inhibitors, which can lead to toxicity. TMP195 is a pioneering example of a selective class IIa HDAC inhibitor, featuring a unique trifluoromethyloxadiazole (TFMO) zinc-binding group that confers its high specificity.[1]
Comparative Performance Data
Biochemical Inhibitory Activity
The selectivity of an HDAC inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the in vitro potency of TMP195 and other well-characterized class IIa HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class | HDAC4 | HDAC5 | HDAC7 | HDAC9 | Other Notable HDACs (IC50 in nM) |
| TMP195 | Class IIa selective | 111 nM (IC50) / 59 nM (Ki)[2][3] | 106 nM (IC50) / 60 nM (Ki)[2][3] | 46 nM (IC50) / 26 nM (Ki)[2][3] | 9 nM (IC50) / 15 nM (Ki)[2][3] | HDAC1 (>10,000), HDAC2 (>10,000), HDAC3 (>10,000), HDAC6 (47,800), HDAC8 (11,700)[2][3] |
| TMP269 | Class IIa selective | 157 nM[1] | 97 nM[1] | 43 nM[1] | 23 nM[1] | HDAC1 (>10,000), HDAC2 (>10,000), HDAC3 (>10,000), HDAC6 (82,000), HDAC8 (42,000)[1] |
| LMK-235 | Class IIa selective | 11.9 nM[4] | 4.22 nM[4] | ND | ND | HDAC1 (320), HDAC2 (881), HDAC6 (55.7), HDAC8 (1278), HDAC11 (852)[4] |
| MC1568 | Class IIa selective | Inhibits[5] | Inhibits[5] | ND | ND | No inhibition of Class I HDACs[5] |
| ND: Not Determined from the provided search results. |
Cellular Activity and Phenotypic Effects
The cellular consequences of selective class IIa HDAC inhibition are a key area of investigation. A prominent effect of TMP195 is the reprogramming of macrophages from a pro-tumoral (M2-like) phenotype to an anti-tumoral (M1-like) phenotype. This immunomodulatory effect, rather than direct cytotoxicity to cancer cells, is a primary mechanism of its anti-cancer activity.
| Inhibitor | Cell Type | Assay | Readout | Quantitative Effect |
| TMP195 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Flow Cytometry | M1 Marker (e.g., CD86) Expression | Promotes M1 polarization |
| TMP195 | Murine Bone Marrow-Derived Macrophages (BMDMs) | ELISA | Cytokine Secretion | Increased secretion of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNFα) |
| LMK-235 | Human Ovarian Cancer Cell Line (A2780) | MTT Assay | Cell Viability (IC50) | 0.49 µM[6] |
| MC1568 | Myoblasts | Differentiation Assay | Myogenesis | Arrests myogenesis[7] |
Signaling Pathways and Experimental Workflows
Class IIa HDAC-MEF2 Signaling Pathway
Class IIa HDACs are crucial negative regulators of the MEF2 family of transcription factors. In their unphosphorylated state, class IIa HDACs are localized in the nucleus where they bind to MEF2, recruiting corepressor complexes and thereby inhibiting the transcription of MEF2 target genes involved in cell differentiation, proliferation, and survival. Signal-induced phosphorylation of class IIa HDACs leads to their dissociation from MEF2 and subsequent nuclear export, thus derepressing MEF2-mediated transcription.
Class IIa HDACs repress MEF2-mediated transcription.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is essential for the comprehensive evaluation of a novel HDAC inhibitor. This typically involves a series of in vitro and cell-based assays to determine potency, selectivity, target engagement, and downstream cellular effects.
Workflow for characterizing a novel HDAC inhibitor.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors using a commercially available fluorometric assay kit.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC4, HDAC5, HDAC7, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors (e.g., TMP195) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Add the diluted inhibitors or vehicle control to the wells of the 384-well plate.
-
Add the fluorogenic HDAC substrate to all wells.
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction by adding the Stop Solution.
-
Add the Developer solution to each well and incubate at 37°C for 15-30 minutes to generate the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, increasing its melting temperature.
Materials:
-
Cells expressing the target HDAC (e.g., HEK293T cells)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., TMP195) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the inhibitor or vehicle control for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the cell aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target HDAC by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the soluble protein fraction against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Western Blot for Histone and Tubulin Acetylation
This protocol is used to assess the downstream effects of HDAC inhibition on the acetylation status of key substrates.
Materials:
-
Cells treated with HDAC inhibitors or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (e.g., TSA) to preserve acetylation marks.
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total protein (e.g., anti-total-Histone H3 or anti-α-tubulin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein to the total protein for each sample.
Conclusion
TMP195 and other selective class IIa HDAC inhibitors represent a significant advancement in the field of epigenetic research and drug discovery. Their high selectivity, conferred by novel chemical scaffolds, allows for the precise dissection of class IIa HDAC function and offers the potential for more targeted therapeutic interventions with an improved safety profile compared to pan-HDAC inhibitors. The experimental protocols and comparative data provided in this guide are intended to facilitate the rational selection and application of these powerful research tools. As our understanding of the distinct roles of HDAC isoforms in health and disease continues to grow, the importance of selective inhibitors like TMP195 will undoubtedly increase.
References
Validating In Vivo Target Engagement of HDAC-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target engagement of the novel Histone Deacetylase (HDAC) inhibitor, HDAC-IN-5. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for preclinical development and translational research.
Histone deacetylases are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histones and other proteins.[1] Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology and other diseases.[1][2] Validating that an investigational inhibitor like this compound effectively engages its intended HDAC target in a living organism is a pivotal step in its development.
Comparative Analysis of HDAC Inhibitors
To contextualize the performance of this compound, this guide compares it against two well-characterized HDAC inhibitors: Vorinostat (a pan-HDAC inhibitor) and Ricolinostat (an HDAC6-selective inhibitor).
Quantitative Performance Metrics
The following table summarizes key in vitro and in vivo parameters for this compound (data presented here is representative of a potent pan-HDAC inhibitor for illustrative purposes), Vorinostat, and Ricolinostat.
| Parameter | This compound (Representative) | Vorinostat (SAHA) | Ricolinostat (ACY-1215) | Reference |
| HDAC Isoform Selectivity | Pan-HDAC | Pan-HDAC | HDAC6 Selective | [3][4] |
| In Vitro IC50 (HDAC1) | 30 nM | 63.5 nM | >10,000 nM | [3][5] |
| In Vitro IC50 (HDAC6) | 18 nM | 34 nM | 21 nM | [3] |
| In Vivo Half-Life (Mouse) | ~2 hours | ~2 hours | ~3 hours | [6] |
| In Vivo Target Engagement Marker | Increased Histone H4 Acetylation | Increased Histone H4 Acetylation | Increased α-tubulin Acetylation | [6][7] |
| FDA Approval | Investigational | Approved (CTCL, Multiple Myeloma) | Investigational | [4][8] |
Experimental Protocols for Target Engagement Validation
Robust validation of in vivo target engagement requires a combination of pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the HDAC inhibitor.
Methodology:
-
Administer this compound to a cohort of laboratory animals (e.g., mice) via the intended clinical route (e.g., intraperitoneal injection or oral gavage).
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and quantify the concentration of this compound using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[6]
Pharmacodynamic Analysis: Western Blot for Acetylated Proteins
Objective: To measure the direct effect of HDAC inhibition on target proteins in tissues of interest.
Methodology:
-
Dose animals with this compound or a vehicle control.
-
At a predetermined time point (based on PK data, typically around Cmax), harvest tissues of interest (e.g., tumor, peripheral blood mononuclear cells (PBMCs)).[9]
-
Prepare protein lysates from the collected tissues.
-
Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) or other relevant acetylated proteins (e.g., acetyl-α-tubulin for HDAC6 inhibitors).
-
Use a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Visualize and quantify the protein bands to determine the relative increase in acetylation compared to the vehicle control.
Cellular Target Engagement Assays (NanoBRET/CETSA)
Objective: To directly measure the binding of the HDAC inhibitor to its target protein within a cellular context.[4][10]
Methodology (NanoBRET Example):
-
Genetically engineer a cell line to express the target HDAC (e.g., HDAC1) fused to a NanoLuc luciferase (the energy donor).
-
Treat the cells with a fluorescently labeled tracer that binds to the same HDAC, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Add the unlabeled HDAC inhibitor (e.g., this compound) in increasing concentrations.
-
The inhibitor will compete with the tracer for binding to the HDAC-NanoLuc fusion protein, leading to a decrease in the BRET signal.
-
The potency of the inhibitor in engaging its target is determined by the concentration required to displace 50% of the tracer (IC50).[3]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in HDAC inhibitor research.
Caption: Mechanism of HDAC inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human study of the toxicity, pharmacokinetics, and pharmacodynamics of CG200745, a pan-HDAC inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of HDAC-IN-5: A Comparative Analysis
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Their efficacy, however, is often intrinsically linked to their isoform selectivity. This guide provides a comprehensive cross-reactivity and selectivity comparison of HDAC-IN-5, a novel inhibitor, with established pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA). The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their investigations.
As a representative model for a selective HDAC inhibitor, this guide utilizes data available for LMK235 , a known selective inhibitor of HDAC4 and HDAC5, to illustrate the profile of "this compound". This allows for a robust comparison against the broad-spectrum activity of Vorinostat and TSA.
Comparative Selectivity Profile of HDAC Inhibitors
The inhibitory activity of this compound (represented by LMK235), Vorinostat, and Trichostatin A against a panel of HDAC isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative comparison of their selectivity. Lower IC50 values indicate higher potency.
| Target HDAC Isoform | This compound (LMK235) IC50 (nM) | Vorinostat (SAHA) IC50 (nM) | Trichostatin A (TSA) IC50 (nM) |
| Class I | |||
| HDAC1 | 320[1][2][3] | 10[4] | 4.99 |
| HDAC2 | 881[1][2][3] | - | - |
| HDAC3 | - | 20[4] | 5.21 |
| HDAC8 | 1278[1][2][3] | - | - |
| Class IIa | |||
| HDAC4 | 11.9[1][2][3][5] | - | 27.6 |
| HDAC5 | 4.22[1][2][3][5] | - | - |
| Class IIb | |||
| HDAC6 | 55.7[1][2][3] | - | 16.4 |
| HDAC10 | - | - | 24.3 |
| Class IV | |||
| HDAC11 | 852[1][2][3] | - | - |
The data clearly illustrates the distinct selectivity profile of this compound (LMK235), which exhibits potent inhibition of HDAC4 and HDAC5 in the low nanomolar range, while demonstrating significantly lower activity against other HDAC isoforms.[1][2][3][5][6] In contrast, Vorinostat and Trichostatin A display a pan-inhibitory profile, potently inhibiting multiple HDAC isoforms across Class I and II.[4][7][8]
Experimental Protocols
The determination of HDAC inhibitor selectivity is crucial for understanding their biological effects and potential therapeutic applications. Below are detailed methodologies for key experiments used to generate the comparative data.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay is a standard method for determining the potency and selectivity of HDAC inhibitors against purified recombinant HDAC enzymes.
Principle: The assay measures the enzymatic activity of a specific HDAC isoform using a fluorogenic substrate. The substrate, typically a peptide containing an acetylated lysine (B10760008) residue, is deacetylated by the HDAC enzyme. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity. The presence of an inhibitor reduces the enzymatic activity, leading to a decrease in fluorescence.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 4, 5, 6, 8, 11, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., Trypsin) and a Trichostatin A (to stop the HDAC reaction)
-
Test compounds (this compound, Vorinostat, TSA) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in HDAC Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified recombinant HDAC enzymes to the working concentration in cold HDAC Assay Buffer.
-
Reaction Setup:
-
Add 25 µL of diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Signal: Add 50 µL of the developer solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and activity on endogenous HDAC complexes.[9][10][11]
Principle: Cells are treated with a cell-permeable, fluorogenic HDAC substrate. Inside the cell, HDACs deacetylate the substrate. After cell lysis, a developer solution is added to generate a fluorescent signal proportional to the HDAC activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A2780)
-
Cell culture medium and supplements
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis buffer containing a developer and an HDAC inhibitor (to stop the reaction)
-
Test compounds (this compound, Vorinostat, TSA) dissolved in DMSO
-
96-well clear-bottom black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 4-24 hours).
-
Substrate Addition: Add the cell-permeable HDAC substrate to the culture medium and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Lysis and Signal Development:
-
Remove the culture medium.
-
Add the lysis/developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes with shaking.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values as described for the in vitro assay.
Visualizing the Science
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of HDAC inhibition.
Caption: Experimental workflow for HDAC inhibitor selectivity profiling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. LMK 235 | CAS 1418033-25-6 | LMK235 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Synergistic Potential of HDAC Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of epigenetic drugs that have demonstrated significant potential in cancer therapy. While their efficacy as monotherapy can be limited in solid tumors, their true strength appears to lie in combination with other anticancer agents. By modulating chromatin structure and the acetylation status of numerous non-histone proteins, HDAC inhibitors can sensitize cancer cells to a wide range of therapies, leading to synergistic antitumor effects. This guide provides a comparative overview of the efficacy of HDAC inhibitors in combination with other drugs, supported by experimental data and detailed methodologies.
Mechanisms of Synergistic Action
HDAC inhibitors exert their synergistic effects through multiple mechanisms. They can induce a more open chromatin structure, enhancing the access of DNA-damaging agents to their targets.[1][2] Furthermore, they can downregulate DNA repair pathways, prevent the clearance of misfolded proteins, and modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][3][4]
Data Summary: Efficacy of HDAC Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies, illustrating the synergistic effects of HDAC inhibitors when combined with other anticancer drugs.
| HDAC Inhibitor | Combination Drug | Cancer Type | Observed Synergism (Combination Index - CI) | Key Outcomes | Reference |
| Vorinostat | MD5-1 (anti-DR5 mAb) | Mammary Carcinoma (4T1.2) | 0.105 (Strong Synergism) | Enhanced and rapid induction of tumor cell apoptosis. | [5] |
| Vorinostat | MD5-1 (anti-DR5 mAb) | Renal Carcinoma (Renca) | 0.001 (Very Strong Synergism) | Enhanced and rapid induction of tumor cell apoptosis. | [5] |
| Mocetinostat | 5-AZA-dC (Decitabine) | Chondrosarcoma | Not Quantified | Downregulation of (H3K9) methylation, induction of apoptosis (cleaved PARP and caspase 3). | [6] |
| Ricolinostat (ACY-1215) | Bendamustine | Lymphoma | Not Quantified | Higher apoptosis induction compared to single agents. | [7] |
| Ricolinostat (ACY-1215) | Oxaliplatin | Colorectal Cancer | Not Quantified | Enhanced antitumor effects. | [7] |
| Chidamide (CS055) | Doxorubicin | Peripheral T-cell Lymphoma | Not Quantified | Synergistic antitumor effect. | [7] |
| Nicotinamide (SIRT1 inhibitor) | Doxorubicin | Breast Cancer | Not Quantified | Increased inhibition of cell proliferation and apoptosis, reduced treatment resistance. | [7] |
Note: A Combination Index (CI) value < 1 indicates synergism, with lower values indicating stronger synergy.
Signaling Pathways and Experimental Workflows
The interplay between HDAC inhibitors and other anticancer agents can be visualized through signaling pathway and experimental workflow diagrams.
Caption: Signaling pathways affected by HDAC inhibitors in combination therapy.
References
- 1. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy of established cancer using a histone deacetylase inhibitor and a TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
Assessing the Therapeutic Index of HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic index is a critical measure of a drug's safety, quantifying the window between its effective dose and the dose at which it becomes toxic. For histone deacetylase (HDAC) inhibitors, a class of epigenetic drugs with broad therapeutic potential in oncology and beyond, a favorable therapeutic index is paramount for clinical success. This guide provides a framework for assessing the therapeutic index of HDAC inhibitors.
Initial investigation into a compound identified as HDAC-IN-5 revealed a significant lack of publicly available experimental data regarding its efficacy and toxicity. To provide a practical and data-driven guide, we have pivoted to two well-characterized, potent pan-HDAC inhibitors: Vorinostat (SAHA) and Panobinostat (B1684620) . These compounds will serve as illustrative examples to detail the process of evaluating the therapeutic index, from in vitro cytotoxicity to in vivo tolerability. This guide will present comparative data, detailed experimental protocols, and visual workflows to aid researchers in this crucial aspect of drug development.
Introduction to Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
A higher TI is preferable as it indicates a wider margin between the doses necessary for therapeutic efficacy and those that cause toxicity. In preclinical animal studies, the Maximum Tolerated Dose (MTD) is often used as a surrogate for the TD50. The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.
Comparative Analysis of Vorinostat and Panobinostat
Vorinostat (suberoylanilide hydroxamic acid) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL). Panobinostat is another potent, FDA-approved pan-HDAC inhibitor used for multiple myeloma. Both have been extensively studied, providing a wealth of data for a comparative assessment of their therapeutic windows.
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The in vitro efficacy of an HDAC inhibitor is commonly determined by its IC50 value, the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. This is often measured using a cell viability assay, such as the MTT assay.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Vorinostat (SAHA) | HH | Cutaneous T-cell Lymphoma | 0.146 µM | [1] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 µM | [1] | |
| LNCaP | Prostate Cancer | 2.5 - 7.5 µM | [2][3] | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 µM | [2][3] | |
| MCF-7 | Breast Cancer | 0.75 µM | [2][3] | |
| A549 | Non-small cell lung cancer | ~30 nM | [4] | |
| SW-982 | Synovial sarcoma | 8.6 µM | [5] | |
| SW-1353 | Chondrosarcoma | 2.0 µM | [5] | |
| Panobinostat | HH | Cutaneous T-cell Lymphoma | 1.8 nM | [6] |
| HCT116 | Colon Cancer | 7.1 nM | [6] | |
| BT474 | Breast Cancer | 2.6 nM | [6] | |
| H1299 | Non-small cell lung cancer | 5 nM | [4] | |
| OK-6 | Mesothelioma | 5 nM | [4] | |
| RG-1 | Small cell lung cancer | 4 nM | [4] | |
| JJN3 | Multiple Myeloma | 13 nM | [7] | |
| KMM1 | Multiple Myeloma | 25 nM | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
In Vivo Toxicity: Maximum Tolerated Dose in Animal Models
The MTD is a critical parameter for establishing a safe dose for further preclinical and clinical studies. It is determined by dose-escalation studies in animal models, typically mice or rats.
| Compound | Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) | Reference |
| Vorinostat (SAHA) | A/J Mice | Oral (in diet) | 500-600 mg/kg in diet | |
| Nude Mice (with CWR22 xenografts) | Oral | Doses up to 100 mg/kg/day were administered without overt toxicity mentioned. | [3] | |
| Panobinostat | Mice (with MM xenografts) | Intraperitoneal (i.p.) | 20 mg/kg | |
| Mice | Intravenous (i.v.) | Doses of 10-20 mg/kg have been used in xenograft studies. | [4] |
Note: The therapeutic index is a complex measure that is not solely defined by the MTD. Efficacious doses in animal models are also required for its calculation. For example, Vorinostat showed significant tumor reduction in nude mice at doses of 50-100 mg/kg/day[3], while Panobinostat showed efficacy at 20 mg/kg[4].
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
In Vivo Toxicity: Maximum Tolerated Dose (MTD) Study in Mice
An MTD study is designed to determine the highest dose of a drug that can be administered to an animal without causing significant toxicity.
Principle: Groups of animals are treated with escalating doses of the test compound for a defined period. The animals are closely monitored for signs of toxicity, including changes in body weight, clinical observations, and at the end of the study, hematology and clinical chemistry. The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity (e.g., >20% body weight loss, significant changes in organ function).
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the start of the study.
-
Dose Selection: Based on in vitro data and any available preliminary in vivo information, select a range of doses. A common approach is to use a dose escalation scheme (e.g., the "3+3" design).
-
Grouping and Dosing: Randomly assign mice to different dose groups (e.g., 3-5 mice per group) and a control group receiving the vehicle. Administer the drug via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., daily for 5-14 days).
-
Monitoring:
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
-
Endpoint and Analysis: The study is terminated after the predefined period, or earlier if severe toxicity is observed. The MTD is determined as the highest dose at which no more than a specified level of toxicity is observed (e.g., no mortality and mean body weight loss of less than 15-20%).
-
Pathology and Blood Analysis (Optional but recommended): At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis. Organs can be harvested for histopathological examination to identify any target organ toxicity.
Visualizing Key Concepts and Workflows
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of HDAC inhibitors.
Experimental Workflow for Therapeutic Index Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. JCI Insight - Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma [insight.jci.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
Independent Validation of a Novel HDAC Inhibitor: A Comparative Guide
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell growth, proliferation, and survival.[4][5][6] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[2][4]
This guide provides a framework for the independent validation of the anti-tumor activity of a novel HDAC inhibitor. Due to the absence of publicly available information on "HDAC-IN-5," this document will focus on established methodologies and comparisons with well-characterized HDAC inhibitors. The protocols and data presentation formats outlined below are intended to guide researchers in rigorously evaluating a new chemical entity targeting HDACs.
Comparative Landscape of HDAC Inhibitors
HDAC inhibitors are a diverse group of compounds, broadly classified based on their chemical structure and their specificity for different HDAC isoforms.[7][8] A summary of the major classes and representative approved or clinical-stage inhibitors is presented below.
Table 1: Comparison of Major Classes of HDAC Inhibitors
| Class | Chemical Group | Target HDACs | Approved/Investigational Drugs | Reported Anti-Tumor Activity |
| Hydroxamates | Hydroxamic Acids | Pan-HDAC (Class I, II, IV) | Vorinostat (SAHA) [9][10], Belinostat [11], Panobinostat [11] | Effective in hematological malignancies like cutaneous T-cell lymphoma (CTCL) and multiple myeloma.[9][11][12] Induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[2][4] |
| Cyclic Peptides | Cyclic Tetrapeptides | Class I selective | Romidepsin (FK228) [8][9] | Approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[8][11] |
| Benzamides | 2-aminoanilides | Class I selective | Entinostat (MS-275) [8][9] | Investigated in clinical trials for solid tumors, particularly breast cancer, often in combination therapies.[8] |
| Aliphatic Acids | Short-chain fatty acids | Class I and IIa | Valproic Acid [9] | Used primarily as an anti-epileptic drug, but has shown anti-tumor effects in preclinical studies and some clinical trials.[9] |
Experimental Protocols for Anti-Tumor Activity Validation
To validate the anti-tumor activity of a novel HDAC inhibitor, a series of in vitro experiments should be conducted. The following are standard protocols used in the field.
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of the novel HDAC inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., hematological and solid tumor lines) should be used.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The novel HDAC inhibitor is added at a range of concentrations (e.g., 0.01 µM to 100 µM). A known HDAC inhibitor (e.g., Vorinostat) should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as MTT or CellTiter-Glo®. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by non-linear regression analysis.
Apoptosis Assay
Objective: To determine if the novel HDAC inhibitor induces apoptosis in cancer cells.
Methodology:
-
Treatment: Cancer cells are treated with the novel HDAC inhibitor at concentrations around its IC50 value for 24-48 hours.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are compared between treated and control groups.
Cell Cycle Analysis
Objective: To determine the effect of the novel HDAC inhibitor on cell cycle progression.
Methodology:
-
Treatment: Cancer cells are treated with the novel inhibitor at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).
-
Fixation and Staining: Cells are harvested, fixed in cold ethanol, and then stained with a DNA-intercalating dye such as Propidium Iodide (PI) in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified and compared to vehicle-treated controls. HDAC inhibitors often cause cell cycle arrest at the G1/S or G2/M transition.[2]
Data Presentation
Quantitative data from the validation experiments should be summarized in a clear and concise tabular format to allow for easy comparison.
Table 2: Sample Data Summary for a Novel HDAC Inhibitor vs. Comparators
| Assay | Parameter | Novel HDAC-IN-X | Vorinostat (Control) | Panobinostat (Control) |
| Cell Viability | IC50 (µM) in Cell Line A | [Insert Value] | [Insert Value] | [Insert Value] |
| IC50 (µM) in Cell Line B | [Insert Value] | [Insert Value] | [Insert Value] | |
| Apoptosis | % Apoptotic Cells at IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Cycle | % G2/M Arrest at IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: Signaling pathway of HDAC inhibitor-induced apoptosis.
Caption: Experimental workflow for validating a novel HDAC inhibitor.
References
- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 6. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 8. chimia.ch [chimia.ch]
- 9. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 11. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of HDAC-IN-5
For researchers and drug development professionals, the safe handling and disposal of potent compounds like HDAC-IN-5, a histone deacetylase (HDAC) inhibitor, are critical for laboratory safety and environmental protection. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.
Core Principle: In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to apply the precautionary principle and manage the compound as a hazardous chemical waste.[1] The primary SDS for any chemical provides critical, substance-specific information on handling and disposal.[1] The procedures outlined below are based on best practices for handling analogous hazardous compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound in any form (powder or solution), the use of appropriate personal protective equipment and engineering controls is mandatory to prevent exposure.
| Control Measure | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Minimizes inhalation exposure by containing powders and vapors. |
| Safety Shower & Eyewash Station | Provides immediate decontamination in case of accidental skin or eye contact.[2] | |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation.[2] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes and potential aerosols.[2] |
| Lab Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder form to prevent inhalation.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must be handled systematically to ensure safety and compliance. All waste contaminated with this compound should be segregated from regular laboratory trash.[3]
Unused or Expired Compound (Bulk Powder)
-
Containment: The original vial containing the pure, unused, or expired this compound powder should be securely sealed.
-
Labeling: Place the sealed vial into a larger, leak-proof, and clearly labeled hazardous waste container designated for "Bulk Chemical Waste" or "Cytotoxic Waste." The label should identify the contents, including the name "this compound."
-
Disposal: This container must be collected by the institution's Environmental Health and Safety (EHS) department for disposal, typically via incineration.[3]
Liquid Waste (Aqueous and Organic Solutions)
-
Aqueous Solutions: Stock solutions, contaminated cell culture media, and buffer rinses should be collected in a dedicated, leak-proof, and shatter-resistant container labeled "Hazardous Liquid Waste" or "Cytotoxic Liquid Waste."[3]
-
Organic Solutions: If this compound is dissolved in a flammable solvent (e.g., DMSO), this waste must be collected in a separate, compatible hazardous solvent waste container.[3] The label must list all chemical constituents.
-
Important: Never discharge any liquid waste containing this compound down the drain.[3] All liquid waste must be disposed of through your institution's EHS department.
Contaminated Solid Waste (Trace Amounts)
-
Collection: All disposable items that are lightly contaminated with this compound, such as gloves, pipette tips, tubes, flasks, and disposable bench paper, must be collected in a designated hazardous waste container.[3]
-
Container: This container should be a leak-proof bag or bin, clearly labeled as "Hazardous Solid Waste" or "Cytotoxic Waste."
-
Disposal: Once full, the container should be securely sealed and scheduled for pickup by the EHS department.
Contaminated Sharps
-
Containment: Needles, syringes, or any other sharps contaminated with this compound must be immediately placed into a designated, puncture-proof "Chemotherapy Sharps" or "Cytotoxic Sharps" container.[3] These containers are typically a distinct color to differentiate them from other sharps containers.[3]
-
Disposal: Do not overfill sharps containers. When the container is full, it should be sealed and disposed of through the EHS-managed waste stream.
Experimental Workflow & Disposal Pathway
The following diagram illustrates a typical laboratory workflow for handling a powdered chemical inhibitor like this compound, from initial preparation to the final disposal of all generated waste streams.
References
Essential Safety and Operational Guide for Handling HDAC-IN-5
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for HDAC-IN-5 was not publicly available. The following guidance is based on general safety protocols for handling potent, novel research compounds and information available for other HDAC inhibitors. It is imperative to obtain and review the official SDS from the manufacturer before any handling of this compound. This document is intended to supplement, not replace, the manufacturer's safety information and your institution's established safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Personnel handling this compound must be properly trained in handling hazardous substances and adhere to strict safety protocols. All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound.[1] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes and aerosols.[1] |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or if aerosolization is possible.[1] | Protects against inhalation of fine particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the laboratory environment.[1] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Transport: Transport the unopened package to the designated storage area.
-
Storage: Store the compound in a secure, well-ventilated, and clearly labeled area away from incompatible materials. Consult the manufacturer's documentation for specific storage temperature and light sensitivity recommendations; typically, similar compounds are stored at -20°C or -80°C, protected from light.[2]
Weighing and Solubilization
Engineering Control: All weighing and solution preparation must be performed within a certified chemical fume hood to contain any airborne particles.[1]
-
Preparation: Before starting, ensure the work area within the chemical fume hood is clean and decontaminated. Gather all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment.
-
Weighing: Carefully weigh the required amount of this compound powder using an analytical balance. Use a disposable weigh boat.
-
Solubilization: Consult the manufacturer's data sheet for the recommended solvent (DMSO is a common solvent for similar compounds).[2] Slowly add the solvent to the vial containing the powder. Cap the vial securely and mix gently (e.g., by vortexing or sonication) until the compound is fully dissolved.[2] Avoid vigorous shaking to prevent aerosolization.
Experimental Use
When using the reconstituted this compound in cell cultures or for in-vivo studies, continue to wear appropriate PPE.[1] All procedures should be designed to minimize the generation of aerosols.[1] Any equipment that comes into contact with the compound must be decontaminated after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials, weigh boats) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain. [1][2] |
| Sharps | Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[1] |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Follow your institution's specific procedures for hazardous material spills. |
Visualized Workflows
Safe Handling Workflow for this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Emergency Response for this compound Exposure
Caption: A diagram of immediate actions to take in case of accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
